molecular formula C6H3ClF3N B1398165 2-Chloro-3-(difluoromethyl)-5-fluoropyridine CAS No. 1374659-31-0

2-Chloro-3-(difluoromethyl)-5-fluoropyridine

Cat. No.: B1398165
CAS No.: 1374659-31-0
M. Wt: 181.54 g/mol
InChI Key: ULNUGNMCGLNOJU-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethyl)-5-fluoropyridine is a useful research compound. Its molecular formula is C6H3ClF3N and its molecular weight is 181.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-(difluoromethyl)-5-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(difluoromethyl)-5-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-3-(difluoromethyl)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-5-4(6(9)10)1-3(8)2-11-5/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNUGNMCGLNOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Literature review of fluorinated pyridine intermediates in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry.[1][2] Approximately 20% of all FDA-approved drugs contain fluorine, with a significant subset utilizing fluorinated pyridine intermediates . This guide synthesizes the physicochemical rationale, synthetic methodologies, and clinical applications of these motifs.

For the drug developer, the fluorinated pyridine is not merely a structural motif but a functional tool used to:

  • Modulate Basicity: Lower the pKa of the pyridine nitrogen to reduce off-target hERG binding and improve membrane permeability.

  • Block Metabolism: Prevent oxidative clearance by Cytochrome P450 (CYP) enzymes at labile C-H sites.

  • Alter Lipophilicity: Fine-tune LogD to optimize volume of distribution (

    
    ) and CNS penetration.
    

Part 1: Physicochemical & DMPK Rationale

The "Fluorine Effect" on the pyridine ring is governed by the high electronegativity of fluorine (


) and the strength of the C-F bond (

116 kcal/mol).
Modulation of Basicity (pKa)

Unsubstituted pyridine has a pKa of


5.2. Introducing fluorine, particularly at the 2-position, significantly lowers this value due to the strong inductive electron-withdrawal (

effect).
  • Causality: A lower pKa reduces the percentage of the ionized species at physiological pH (7.4). This increases the concentration of the neutral species, enhancing passive membrane permeability.

  • Safety Implication: Reducing basicity often correlates with reduced affinity for the hERG potassium channel, mitigating cardiotoxicity risks.

Metabolic Blocking

Pyridines are prone to oxidation by CYP450 enzymes, typically at the electron-rich C-2 or C-4 positions, leading to N-oxide formation or ring hydroxylation.

  • Mechanism: Replacing a labile C-H bond with C-F blocks this metabolic "soft spot" because the C-F bond is resistant to the radical abstraction mechanism employed by CYP enzymes.[3]

  • Result: Extended half-life (

    
    ) and improved oral bioavailability (
    
    
    
    ).
Data Summary: Physicochemical Impact
PropertyPyridine (Ref)2-Fluoropyridine3-FluoropyridineImpact on Drug Design
pKa (Conj. Acid) 5.23-0.442.97Drastically reduces basicity; improves permeability.
Dipole Moment (D) 2.23.12.0alters solvation and binding pocket orientation.
Metabolic Stability Low (N-ox/C-OH)HighModerateBlocks C-2 oxidation; prolongs

.

Part 2: Synthetic Methodologies

The synthesis of fluorinated pyridines has evolved from harsh halogen exchange reactions to mild, late-stage functionalization.

Nucleophilic Aromatic Substitution ( ) / Halex

The classical "Halex" (Halogen Exchange) reaction involves displacing a chloride or nitro group with fluoride.

  • Reagents: spray-dried KF, CsF, or TBAF in polar aprotic solvents (DMSO, NMP).

  • Limitation: Requires electron-deficient rings (e.g., presence of

    
     or 
    
    
    
    ) to stabilize the Meisenheimer complex.
Direct C-H Fluorination (Radical/Electrophilic)

Modern methods utilize


 or Selectfluor for direct functionalization.
  • Mechanism: Silver(II) fluoride acts as both an oxidant and a fluorine source. The pyridine nitrogen coordinates to Ag, directing the fluoride radical attack to the ortho (C-2) position.

  • Utility: Ideal for late-stage functionalization of complex leads.

De Novo Synthesis (Rh-Catalyzed)

A modular approach involving the [2+2+2] cycloaddition of


-fluoro-

-unsaturated oximes and alkynes.
  • Advantage: Allows construction of the pyridine ring with fluorine pre-installed at difficult positions (e.g., C-3) with high regiocontrol.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing fluorinated pyridines based on the desired substitution pattern.

SyntheticLogic Start Target: Fluorinated Pyridine Dec1 Target Position? Start->Dec1 Path2 2-Fluoropyridine Dec1->Path2 Ortho Path3 3-Fluoropyridine Dec1->Path3 Meta Path4 4-Fluoropyridine Dec1->Path4 Para Method2A Method A: AgF2 Mediated Direct C-H Fluorination Path2->Method2A Late Stage Method2B Method B: N-Oxide Activation (PyBrOP/TBAF) Path2->Method2B Scale Up Method3A Method C: Balz-Schiemann (Diazonium Salt) Path3->Method3A Traditional Method3B Method D: De Novo Synthesis (Rh-Cat Cycloaddition) Path3->Method3B Modern/Mild Method4A Method E: SnAr (Halex) from 4-Cl/4-NO2 Path4->Method4A

Figure 1: Synthetic decision tree for selecting the optimal fluorination strategy based on regiochemistry.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 2-Fluoropyridines via N-Oxide Activation

This protocol is selected for its high reliability and safety compared to fluorine gas or anhydrous HF. It utilizes the conversion of pyridine N-oxides to 2-pyridyltrialkylammonium salts, followed by nucleophilic displacement.[4]

Target Intermediate: 2-Fluoro-4-methoxy-pyridine Starting Material: 4-Methoxy-pyridine-N-oxide

Reagents:
  • Activator: Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP)

  • Base: Diisopropylethylamine (DIPEA)

  • Fluoride Source: Tetrabutylammonium fluoride (TBAF, 1M in THF)[4]

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:
  • Activation:

    • Charge a flame-dried round-bottom flask with 4-Methoxy-pyridine-N-oxide (1.0 equiv) and PyBrOP (1.2 equiv).

    • Add anhydrous DCM (0.1 M concentration) under

      
       atmosphere.
      
    • Add DIPEA (3.0 equiv) dropwise at

      
      .
      
    • Causality: DIPEA neutralizes the HBr byproduct. PyBrOP activates the N-oxide oxygen, creating a facile leaving group.

    • Stir at room temperature for 2 hours. Formation of the intermediate salt can be monitored by LCMS.

  • Fluorination:

    • To the reaction mixture containing the activated intermediate, add TBAF (1M in THF, 2.0 equiv) dropwise.

    • Stir at room temperature for 12 hours.

    • Mechanism: The fluoride ion attacks the C-2 position via an

      
      -like mechanism, displacing the bulky phosphonium oxide leaving group.
      
  • Work-up & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Dry organic layers over

      
       and concentrate in vacuo.
      
    • Purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint: The appearance of a doublet in


 NMR at 

164 ppm (

Hz) confirms the C-F bond formation.

Part 5: Case Studies in Drug Discovery

Alpelisib (Piqray)
  • Indication: PI3K

    
     inhibitor for breast cancer.[1]
    
  • Structure: Contains a 2-trifluoro-t-butyl pyridine moiety.

  • Role of Fluorine: The fluorinated motif provides metabolic stability against oxidative dealkylation and fills a hydrophobic pocket in the PI3K kinase domain, enhancing potency.

Vericiguat (Verquvo)
  • Indication: Soluble Guanylate Cyclase (sGC) stimulator for heart failure.

  • Structure: Features a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core.

  • Role of Fluorine: The fluorine atom at the 5-position of the pyridine ring (within the fused system) blocks a primary site of metabolism, significantly extending the drug's half-life to allow once-daily dosing.

Part 6: References

  • A Comparative Guide to the Metabolic Stability of Fluorinated Pyridines . BenchChem.

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 . Molecules.

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts . Organic Letters.

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines . Organic Letters.

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination . Journal of the American Chemical Society.

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine . Current Medicinal Chemistry.

  • Nucleophilic aromatic substitution . Wikipedia.

Sources

Navigating the Metabolic Landscape: A Technical Guide to the Stability of Difluoromethylated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Difluoromethyl Group in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic profiles.[1][2][3] Among the various fluorinated motifs, the difluoromethyl (-CF2H) group, particularly when appended to a pyridine ring, presents a unique combination of properties that address critical challenges in drug design, such as metabolic stability, bioavailability, and target engagement.[1][2][4]

The -CF2H group is increasingly utilized as a bioisostere for hydroxyl, thiol, and amine functionalities.[4][5][6] Its strong electron-withdrawing nature and lipophilicity contribute to improved membrane permeability and binding affinity.[4] A key advantage of the difluoromethyl group is its enhanced resistance to oxidative metabolism, largely due to the strength of the carbon-fluorine (C-F) bond, which is less susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[1][7][8]

This guide provides an in-depth technical exploration of the metabolic stability of difluoromethyl-substituted pyridines, offering a comprehensive overview of the metabolic pathways, experimental protocols for stability assessment, and interpretation of the resulting data for drug development professionals.

The Metabolic Fate of Difluoromethylated Pyridines

The metabolism of xenobiotics, including pharmaceuticals, is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by CYP enzymes, introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to facilitate excretion.[7][9]

The Role of Cytochrome P450 Enzymes

CYP enzymes, a superfamily of heme-containing monooxygenases, are responsible for the oxidative metabolism of a vast majority of drugs.[7] While the C-F bond is robust, CYP-mediated metabolism of difluoromethylated compounds can still occur, albeit often at a slower rate compared to their non-fluorinated analogs.[7][10] Potential metabolic pathways include:

  • Hydroxylation: CYP enzymes can catalyze the hydroxylation of the difluoromethyl group, which can lead to unstable intermediates that may subsequently lose fluoride.[11]

  • Oxidative Defluorination: In some cases, CYP enzymes can directly mediate the oxidative defluorination of aromatic fluorides, potentially leading to the formation of reactive metabolites.[12][13]

  • Pyridine Ring Oxidation: The pyridine ring itself is susceptible to oxidation, which can be a significant metabolic pathway.

The Influence of Aldehyde Oxidase (AO)

Aldehyde oxidase, a cytosolic enzyme, plays a crucial role in the metabolism of nitrogen-containing heterocyclic compounds, including pyridines.[14][15][16] AO catalyzes the oxidation of electron-deficient carbons adjacent to the nitrogen atom in the pyridine ring.[14] This can be a major clearance pathway for pyridine derivatives, and its contribution should be carefully assessed, especially when CYP-mediated metabolism is blocked by fluorination.[14][16][17] It is important to note that there are significant species differences in AO activity, which can complicate the extrapolation of preclinical data to humans.[18]

Below is a diagram illustrating the potential metabolic pathways for a difluoromethylated pyridine derivative.

MetabolicPathways cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Drug Difluoromethylated Pyridine Derivative CYP_Metabolism CYP-Mediated Oxidation Parent_Drug->CYP_Metabolism CYP Enzymes AO_Metabolism AO-Mediated Oxidation Parent_Drug->AO_Metabolism Aldehyde Oxidase Hydroxylated_Metabolite Hydroxylated Metabolite CYP_Metabolism->Hydroxylated_Metabolite Defluorinated_Metabolite Defluorinated Metabolite CYP_Metabolism->Defluorinated_Metabolite Ring_Oxidized_Metabolite Ring-Oxidized Metabolite AO_Metabolism->Ring_Oxidized_Metabolite Conjugated_Metabolite Conjugated Metabolite Hydroxylated_Metabolite->Conjugated_Metabolite UGTs, SULTs Ring_Oxidized_Metabolite->Conjugated_Metabolite UGTs, SULTs

Caption: Potential metabolic pathways of difluoromethylated pyridine derivatives.

Assessing Metabolic Stability: The In Vitro Liver Microsomal Assay

The in vitro liver microsomal stability assay is a fundamental tool for evaluating the susceptibility of a compound to Phase I metabolism.[19][20][21] Liver microsomes are subcellular fractions rich in CYP enzymes.[20] This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes and the required cofactor, NADPH.[20]

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a generalized framework for conducting a liver microsomal stability assay.

1. Materials and Reagents:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (from human or other species of interest)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)

  • Acetonitrile or methanol (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

2. Experimental Workflow:

The following diagram outlines the key steps in the microsomal stability assay workflow.

MicrosomalStabilityWorkflow cluster_workflow Microsomal Stability Assay Workflow A Prepare Reagent Mix: Buffer + Microsomes B Pre-incubate at 37°C A->B C Initiate Reaction: Add Test Compound B->C D Initiate Metabolism: Add NADPH C->D E Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) D->E F Quench Reaction: Add Cold Acetonitrile with Internal Standard E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Data Analysis: Calculate % Remaining, Half-life, and Intrinsic Clearance H->I

Caption: Workflow for the in vitro liver microsomal stability assay.

3. Data Analysis and Interpretation:

The concentration of the test compound at each time point is determined by LC-MS/MS. The percentage of the compound remaining at each time point is calculated relative to the zero-minute time point.

The rate of metabolism is determined by plotting the natural logarithm of the percentage of compound remaining against time. The slope of the linear portion of this plot represents the elimination rate constant (k).

From the elimination rate constant, two key parameters are calculated:

  • In vitro half-life (t½): This is the time required for 50% of the compound to be metabolized. It is calculated using the following equation:

    • t½ = 0.693 / k

  • Intrinsic clearance (CLint): This represents the intrinsic ability of the liver enzymes to metabolize a compound. It is calculated using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Data Presentation: A Comparative Overview

The results of the microsomal stability assay are typically presented in a table for easy comparison of different compounds.

CompoundSpeciest½ (min)CLint (µL/min/mg protein)
Test Compound A Human4515.4
Test Compound B Human> 60< 11.6
Verapamil (Control) Human886.6
Warfarin (Control) Human> 60< 11.6

Table 1: Example Data from a Human Liver Microsomal Stability Assay.

Beyond Microsomes: S9 Fraction and Hepatocyte Assays

While the microsomal stability assay is a valuable tool, it primarily assesses Phase I metabolism. To gain a more comprehensive understanding of a compound's metabolic fate, other in vitro systems can be employed:

  • S9 Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, including AO and Phase II conjugation enzymes.[14] This assay provides a broader picture of metabolism.

  • Hepatocyte Stability Assay: Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors.[14] These assays can provide information on both Phase I and Phase II metabolism, as well as transporter-mediated uptake and efflux.

Analytical Considerations for Fluorinated Compounds

The analysis of fluorinated compounds and their metabolites can be performed using various techniques. While LC-MS/MS is the most common method for quantitative analysis in metabolic stability assays, other techniques can provide valuable information:

  • ¹⁹F NMR Spectroscopy: This technique can be used to identify and quantify fluorine-containing metabolites in biological samples, providing insights into the metabolic fate of the fluorine atom itself.[22]

  • Gas Chromatography (GC): GC can be used for the analysis of volatile fluorine-containing compounds.[23]

Conclusion: A Strategic Approach to Metabolic Stability

The difluoromethyl group is a valuable tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates. A thorough understanding of the potential metabolic pathways, coupled with a systematic in vitro evaluation using assays such as the liver microsomal stability assay, is crucial for the successful development of difluoromethylated pyridine derivatives. By carefully assessing and optimizing metabolic stability early in the drug discovery process, researchers can increase the likelihood of identifying candidates with favorable pharmacokinetic profiles and a higher probability of clinical success.

References

  • The Ascendance of Difluoromethoxy-Substituted Pyridines in Modern Drug Discovery: A Technical Guide. Benchchem.
  • Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Research Explorer - The University of Manchester.
  • Navigating the Metabolic Maze: A Comparative Guide to the Stability of Pyridine-Based Compounds. Benchchem.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Aldehyde Oxidase. Cambridge MedChem Consulting.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PMC.
  • Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides.
  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed.
  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).
  • Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorin
  • Aldehyde oxidase. Wikipedia.
  • Alternate Strategies to Obtain Mass Balance without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies.
  • Biologically active molecules containing difluoromethyl group.
  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University.
  • Difluoromethyl. Alfa Chemistry.
  • ANALYTICAL METHODS.
  • CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Books.
  • Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiop
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethyl
  • The Dark Side of Fluorine. Fluoride Alert.
  • Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modul
  • Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery.
  • Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Deriv
  • CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Thermo Fisher Scientific.
  • Metabolic Stability Assays. WuXi AppTec Lab Testing Division.
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO).
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.

Sources

Patent landscape for 2-Chloro-3-(difluoromethyl)-5-fluoropyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the patent landscape, synthetic pathways, and strategic utility of 2-Chloro-3-(difluoromethyl)-5-fluoropyridine .[1][2] This specific scaffold represents a high-value "magic methyl" bioisostere application in modern agrochemical and pharmaceutical discovery.[1][2]

Executive Summary: The Fluoropyridine Renaissance

The 2-Chloro-3-(difluoromethyl)-5-fluoropyridine scaffold is a critical intermediate in the "Next-Generation" class of halogenated heterocycles.[1][2] While trifluoromethyl (-CF₃) groups have historically dominated intellectual property (IP) in this space, the difluoromethyl (-CF₂H) moiety has emerged as a superior lipophilic hydrogen bond donor.[2]

  • Core Utility: The -CF₂H group at the C3 position acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups but with significantly higher metabolic stability and lipophilicity.[1][2] The C5-Fluorine atom blocks metabolic oxidation (P450 blocking), while the C2-Chlorine serves as the electrophilic "handle" for SNAr coupling reactions.[2]

  • Primary Industry: Agrochemicals (SDHI Fungicides, PPO Herbicides) and Oncology (Kinase Inhibitors).[2]

  • IP Status: The landscape is dominated by process patents focusing on the cost-effective introduction of the -CF₂H group, moving away from expensive fluorinating reagents (DAST) toward industrial halogen exchange (HALEX) methods.[2]

Part 1: Technical Synthesis & Process Chemistry

The synthesis of this molecule is non-trivial due to the competing reactivities of the halogenated positions. The industrial "Gold Standard" route relies on the functionalization of 2-Chloro-5-fluoro-3-methylpyridine .[1][2]

Mechanism: The "Side-Chain" Activation Route

This route avoids the use of unstable diazonium intermediates, preferring robust radical chlorination followed by halogen exchange.

  • Precursor: 2-Chloro-5-fluoro-3-methylpyridine (Commercially available, CAS 38186-84-4).[1][2]

  • Step 1: Radical Side-Chain Chlorination.

    • Reagent: Cl₂ gas or sulfuryl chloride (SO₂Cl₂).[2]

    • Catalyst: AIBN or UV light.[2]

    • Target: Conversion of -CH₃ to -CHCl₂ (Dichloromethyl).[1][2]

    • Control Point: Stopping at the dichloro stage is critical; over-chlorination to -CCl₃ leads to the trifluoromethyl analog, which is a different IP space.

  • Step 2: Geminal Fluorination (The "Swish" Reaction). [2]

    • Reagent: Anhydrous HF (aHF) or amine-HF complexes (Olah's reagent).[1][2]

    • Catalyst: Lewis acids (SbCl₅ or TaF₅) are often required to activate the C-Cl bonds.[1][2]

    • Outcome: -CHCl₂

      
       -CHF₂.[1][2]
      
Experimental Protocol: Laboratory Scale (Deoxofluorination Route)

For research validation where high purity is required over cost efficiency.[2]

Reagents:

  • Precursor: 2-Chloro-5-fluoronicotinaldehyde[1][2]

  • Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 250mL RBF with 2-Chloro-5-fluoronicotinaldehyde (10.0 mmol) and anhydrous DCM (50 mL) under N₂ atmosphere.

  • Addition: Cool the system to -78°C. Add DAST (2.5 eq, 25.0 mmol) dropwise via syringe pump to prevent exotherms.

  • Reaction: Allow the mixture to warm to RT over 4 hours. Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde carbonyl peak (approx 1700 cm⁻¹) should disappear.[2]

  • Quench: Critical Safety Step. Cool back to 0°C. Quench by slow addition of sat. NaHCO₃. Warning: DAST hydrolysis releases HF; use plasticware if possible or glass with immediate neutralization.[2]

  • Isolation: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

Part 2: Patent Landscape & IP Analysis

The IP landscape for this molecule is segmented into Composition of Matter (downstream actives) and Process Patents (synthesis).[2]

Major Assignees
  • Syngenta / Adama: Heavy patent activity in pyridine-based herbicides.[1][2] The 3-difluoromethyl motif is central to their "Picolinamide" fungicide platforms.[1][2]

  • Bayer CropScience: Extensive IP covering fluorinated pyridine intermediates for SDHI (Succinate Dehydrogenase Inhibitor) fungicides.[2]

  • Ishihara Sangyo Kaisha (ISK): Historical dominance in SL-series herbicides utilizing polysubstituted pyridines.[1][2]

Key Patent Classes
Patent ClassFocusRelevance to Topic
C07D 213/61 Halogenated PyridinesCore composition of matter for the intermediate itself.[1][2][3][4][5][6][7]
A01N 43/40 Pyridine BiocidesDownstream application patents (Agro).[2]
Process IP Fluorination TechnologiesPatents covering the specific use of HF/Catalysts to convert -CHCl₂ to -CHF₂ on pyridines.[1][2]
Strategic "White Space"

Most existing patents cover the trifluoromethyl (-CF₃) analogs (e.g., Fluazifop precursors).[2] The difluoromethyl (-CHF₂) space is less crowded, offering freedom-to-operate (FTO) for companies developing novel kinase inhibitors or herbicides that require fine-tuned lipophilicity (LogP modulation) without the steric bulk of a CF₃ group.[2]

Part 3: Visualization of Synthesis Logic

The following diagram illustrates the industrial logic flow from the commercially available picoline precursor to the target difluoromethyl derivative.

SynthesisPathway cluster_apps Downstream Applications Start 2-Chloro-5-fluoro-3-methylpyridine (Precursor) Inter1 Radical Chlorination (Side-Chain Activation) Start->Inter1 Cl2 / AIBN 80°C Inter2 2-Chloro-3-(dichloromethyl)-5-fluoropyridine (Unstable Intermediate) Inter1->Inter2 -HCl Process Halogen Exchange (HF / Lewis Acid) Inter2->Process Anhydrous HF SbCl5 Cat. Target 2-Chloro-3-(difluoromethyl)-5-fluoropyridine (Target Scaffold) Process->Target -HCl Selectivity Control App1 SDHI Fungicides Target->App1 App2 PPO Herbicides Target->App2

Caption: Industrial synthesis pathway via radical side-chain chlorination and subsequent halogen exchange (HALEX).

Part 4: Analytical Data & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. The presence of the Geminal Difluoro proton is the key diagnostic marker.

Spectroscopic Signature Table
TechniqueExpected SignalMechanistic Interpretation
¹H NMR δ 6.5 - 7.2 ppm (t, 1H) The characteristic triplet (

Hz) of the -CHF₂ proton.[1][2] This is the definitive proof of difluoromethylation vs. trifluoromethylation.
¹⁹F NMR δ -110 to -125 ppm (d) Doublet signal for the -CHF₂ fluorines.[1][2]
¹⁹F NMR δ -130 to -140 ppm (s) Singlet signal for the aromatic C5-Fluorine.[1][2]
GC-MS M+ = 181/183 Molecular ion peak showing the characteristic Chlorine isotope pattern (3:1 ratio).[1][2]

References

  • Sigma-Aldrich. (n.d.).[1][2] 2,3-Difluoro-5-chloropyridine Product Sheet. (Base scaffold comparison). Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025).[2] 2,3-Dichloro-5-(trifluoromethyl)pyridine Patent Data. (Analogous chemistry landscape). Retrieved from [2]

  • Google Patents. (2013).[2] CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine.[1][2][6] (Process chemistry foundation).[2][8] Retrieved from

  • Chem-Impex International. (n.d.).[1][2] 2-Chloro-5-fluoro-3-methylpyridine.[1][2][7] (Precursor availability).[2][9] Retrieved from [2]

  • BenchChem. (n.d.).[2] 2-(Chloromethyl)-3,5-difluoropyridine Structure & Data. (Regioisomer analysis). Retrieved from

Sources

Solubility profile of 2-Chloro-3-(difluoromethyl)-5-fluoropyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Process Research & Development

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 2-Chloro-3-(difluoromethyl)-5-fluoropyridine , a critical heterocyclic building block in the synthesis of next-generation agrochemicals and kinase inhibitors.

Unlike simple halogenated pyridines, the presence of the difluoromethyl (


)  group introduces a unique "lipophilic hydrogen bond donor" motif that significantly alters solvation thermodynamics. This guide moves beyond basic "like-dissolves-like" heuristics, applying structural analysis to predict solubility behaviors and providing a validated Standard Operating Procedure (SOP) for experimental determination.
Part 1: Molecular Characterization & Physicochemical Basis

To understand the solubility of this molecule, we must first deconstruct its electronic and steric environment. The solubility profile is governed by the competition between the lipophilic halogenated ring and the dipole-dipole interactions of the substituents.

1.1 Structural Analysis
  • Core Scaffold: Electron-deficient pyridine ring (

    
    -deficient).
    
  • 2-Chloro Substituent: Enhances lipophilicity (

    
     effect, though weak on pyridine) and serves as the primary reactive handle for 
    
    
    
    chemistry.
  • 5-Fluoro Substituent: High electronegativity withdraws electron density, reducing the basicity of the pyridine nitrogen and decreasing water solubility.

  • 3-Difluoromethyl (

    
    ) Group (The Critical Differentiator): 
    
    • Lipophilicity: Unlike a hydroxyl group, the

      
       group is lipophilic, promoting solubility in non-polar solvents (DCM, Toluene).
      
    • H-Bond Acidity: The C-H bond in

      
       is polarized by the two geminal fluorines, making it a weak hydrogen bond donor . This allows the molecule to interact favorably with H-bond acceptor solvents (DMSO, Acetone, THF), a property absent in trifluoromethyl (
      
      
      
      ) analogs.
1.2 Predicted Physicochemical Properties

Note: Values are predicted based on structural analogs (e.g., 2-chloro-5-fluoropyridine) and group contribution methods.

PropertyPredicted ValueImpact on Solubility
Molecular Weight ~181.5 g/mol Low MW favors good solubility in diverse organic solvents.
LogP (Octanol/Water) 2.1 – 2.8Moderately lipophilic. Poor water solubility; high affinity for organic layers.
H-Bond Donors 1 (Weak,

)
Enhances solubility in ethers, ketones, and amides.
H-Bond Acceptors 3 (N, F, F)Facilitates solvation in protic organic solvents (MeOH).
Physical State Low-melting solid or liquidLower lattice energy barrier for dissolution compared to high-melting analogs.
Part 2: Solubility Profile (Solvent Class Analysis)

The following profile categorizes solvents by their thermodynamic interaction with the solute.

2.1 Chlorinated Solvents (The "Gold Standard")
  • Solvents: Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane.

  • Solubility: Very High (>500 mg/mL) .

  • Mechanism: Strong dispersion forces and dipole-dipole interactions match the halogenated nature of the solute.

  • Application: Ideal for extraction (work-up) and transport.

2.2 Polar Aprotic Solvents (Reactive Media)
  • Solvents: DMSO, DMF, NMP, Acetonitrile.

  • Solubility: High (>200 mg/mL) .

  • Mechanism: The solvent's oxygen/nitrogen lone pairs act as H-bond acceptors for the

    
     proton.
    
  • Application: Preferred solvents for nucleophilic aromatic substitution (

    
    ) reactions where the 2-Cl is displaced.
    
2.3 Non-Polar / Hydrocarbon Solvents
  • Solvents: Hexane, Heptane, Toluene.

  • Solubility: Moderate to High .[1]

    • Toluene: High solubility due to

      
      -
      
      
      
      stacking interactions.
    • Heptane: Moderate.[1] Often used as an anti-solvent to crash out the product during crystallization.

2.4 Protic Solvents
  • Solvents: Methanol, Ethanol, Isopropanol.[2]

  • Solubility: Moderate .[1]

  • Mechanism: While the solute accepts H-bonds from the solvent, the high lipophilicity of the fluorinated ring limits solubility compared to non-fluorinated pyridines.

  • Application: Useful for recrystallization (cooling yields precipitate).

2.5 Aqueous Media
  • Solvents: Water, PBS (pH 7.4).

  • Solubility: Very Low / Insoluble (<0.1 mg/mL) .

  • Note: Solubility may increase slightly at very low pH (< pH 2) due to protonation of the pyridine nitrogen, but the electron-withdrawing F and

    
     groups make the nitrogen extremely weakly basic (
    
    
    
    likely < 1).
Part 3: Experimental Determination Protocol

As a Senior Scientist, relying solely on prediction is insufficient. The following is a Thermodynamic Solubility Protocol using HPLC, designed to be self-validating and robust.

3.1 Experimental Workflow (DOT Diagram)

Solubility_Workflow Start Compound Prep (Excess Solid) Solvent_Add Solvent Addition (Target 20 mg/mL) Start->Solvent_Add Equilibrate Equilibration (24h Shake @ 25°C) Solvent_Add->Equilibrate Check Visual Check Equilibrate->Check Add_More Add More Solid Check->Add_More Fully Dissolved Filter Filtration / Centrifugation (0.2 µm PTFE) Check->Filter Solid Persists Add_More->Equilibrate Dilute Dilution (into Mobile Phase) Filter->Dilute HPLC HPLC-UV Analysis (Quant vs Standard) Dilute->HPLC

Figure 1: Thermodynamic solubility determination workflow ensuring saturation equilibrium.

3.2 Detailed Protocol Steps

1. Preparation of Saturated Solutions:

  • Weigh approximately 10 mg of 2-Chloro-3-(difluoromethyl)-5-fluoropyridine into a 1.5 mL HPLC vial.

  • Add 250 µL of the target solvent.

  • Critical Check: If the solid dissolves immediately, add more solid until a suspension persists. Causality: Solubility cannot be measured if the solution is not at thermodynamic equilibrium (saturated).[3]

2. Equilibration:

  • Cap vials and agitate (orbital shaker) at 25°C for 24 hours.

  • Validation: Light-sensitive compounds should be wrapped in foil. (Pyridines are generally stable, but fluorinated intermediates can be light-sensitive).

3. Phase Separation:

  • Centrifuge at 13,000 rpm for 10 minutes OR filter through a 0.2 µm PTFE filter .

  • Note: Do not use Nylon filters, as halogenated pyridines can adsorb to the membrane, skewing results.

4. Quantification (HPLC-UV):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5%

    
     95% B).
    
  • Detection: UV at 254 nm (aromatic ring) and 220 nm.

  • Calculation: Compare peak area of the filtrate against a 5-point calibration curve of the standard in Acetonitrile.

Part 4: Solvent Selection for Synthesis & Purification

Choosing the right solvent is critical for process optimization. The diagram below guides the selection based on the intended chemical transformation.

Solvent_Selection Root Reaction Type? SnAr Nucleophilic Substitution (SnAr) Root->SnAr Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Root->Coupling Lithiation Lithiation / Metalation Root->Lithiation SnAr_Solv Use Polar Aprotic: DMSO, DMF, NMP SnAr->SnAr_Solv Coup_Solv Use Ethers/Mixed: 1,4-Dioxane/Water or Toluene Coupling->Coup_Solv Lith_Solv Use Anhydrous Ethers: THF or 2-MeTHF Lithiation->Lith_Solv SnAr_Reason High solubility + Stabilizes transition state SnAr_Solv->SnAr_Reason Lith_Warn Avoid Halogenated Solvents (Lithium-Halogen Exchange risk) Lith_Solv->Lith_Warn

Figure 2: Decision matrix for solvent selection based on reaction chemistry and solubility.

4.1 Crystallization Strategy

To purify this intermediate, exploit the "Anti-Solvent" method:

  • Dissolve the crude material in a minimal amount of Dichloromethane or Ethyl Acetate (Good Solvent).

  • Slowly add Heptane or Hexane (Anti-Solvent).

  • The lipophilic nature of the

    
     group allows it to stay in solution longer than impurities, but the high lattice energy of the fluoro-pyridine core will eventually drive crystallization upon saturation with the alkane.
    
References
  • Zafrani, Y., et al. (2017). "The Difluoromethyl Bioisoster: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Glomme, A., et al. (2005). "Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities." Journal of Pharmaceutical Sciences.

Sources

Methodological & Application

Nucleophilic aromatic substitution (SNAr) on 2-Chloro-3-(difluoromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers utilizing 2-Chloro-3-(difluoromethyl)-5-fluoropyridine in medicinal chemistry and lead optimization. It addresses the specific regiochemical challenges and experimental conditions required for successful Nucleophilic Aromatic Substitution (SNAr).

Introduction & Molecule Analysis

2-Chloro-3-(difluoromethyl)-5-fluoropyridine is a high-value scaffold in drug discovery, offering a unique combination of lipophilicity modulation (via the -CHF2 group) and metabolic stability (via the C5-F atom).

For synthetic chemists, this substrate presents a "regioselectivity puzzle" with three potential reactive sites. Understanding the electronic landscape is critical to designing successful experiments without wasting valuable material.

Electronic Activation & Regioselectivity

The success of SNAr on this substrate relies on the stabilization of the Meisenheimer Complex intermediate.

  • Position 2 (Cl): Highly Reactive. This position is ortho to the ring nitrogen.[1] Nucleophilic attack here places the negative charge directly on the electronegative nitrogen atom, significantly stabilizing the transition state. The -CHF2 group at C3 (ortho to C2) further enhances electrophilicity via inductive electron withdrawal (-I effect).

  • Position 5 (F): Unreactive (SNAr). Although fluorine is typically a better leaving group than chlorine in SNAr due to high electronegativity, position 5 is meta to the ring nitrogen. A negative charge at C5 cannot be delocalized onto the nitrogen.[2] Consequently, displacement of the C5-fluorine does not occur under standard SNAr conditions.

  • Position 3 (-CHF2): Non-Leaving Group. This group acts solely as an activating Electron-Withdrawing Group (EWG).

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism.[1][2][3]

SNAr_Mechanism Figure 1: Mechanistic pathway for C2-selective substitution. SM Substrate (2-Cl, 3-CHF2, 5-F) TS Meisenheimer Complex (Stabilized by Ring N) SM->TS + Nu: Nuc Nucleophile (Nu:) Nuc->TS Prod Product (2-Nu, 3-CHF2, 5-F) TS->Prod Elimination LG Leaving Group (Cl-) TS->LG

[4]

Experimental Design Strategy

Solvent Selection[1][3]
  • Polar Aprotic (Recommended): DMSO, DMF, or NMP.[4] These solvents solvate cations well but leave the nucleophilic anion "naked" and highly reactive.[4] Essential for weaker nucleophiles.

  • Protic Solvents: Ethanol, Isopropanol, or tert-Amyl alcohol. Useful for highly reactive amines to prevent over-reaction or for easier workup (precipitation).

Base Selection
  • Non-Nucleophilic Organic Bases: DIPEA (Hünig's base) or Et3N are standard for neutralizing the HCl byproduct.

  • Inorganic Bases: K2CO3 or Cs2CO3 are preferred when using polar aprotic solvents to ensure complete deprotonation of the nucleophile.

Temperature Control

While 2-chloropyridines are activated, the steric bulk of the 3-CHF2 group may require elevated temperatures (80–100 °C) compared to simple 2-chloropyridines.

Detailed Protocol: Amination with Morpholine

This protocol serves as a standard model for coupling primary and secondary amines.

Materials
ReagentEquiv.[1][3][5][6][7]Role
2-Chloro-3-(difluoromethyl)-5-fluoropyridine 1.0Substrate
Morpholine 1.2Nucleophile
DIPEA (N,N-Diisopropylethylamine) 2.0Base / Acid Scavenger
DMSO (Dimethyl sulfoxide) [0.5 M]Solvent
Step-by-Step Procedure
  • Setup:

    • To a clean, dry 20 mL scintillation vial (or round-bottom flask) equipped with a magnetic stir bar, add 2-Chloro-3-(difluoromethyl)-5-fluoropyridine (100 mg, 1.0 equiv).

    • Add anhydrous DMSO (1.1 mL) to achieve a concentration of ~0.5 M.

    • Add DIPEA (2.0 equiv) followed by Morpholine (1.2 equiv).

  • Reaction:

    • Seal the vessel and heat the mixture to 90 °C in a heating block or oil bath.

    • Note: The 3-CHF2 group provides steric hindrance; if conversion is slow at 2 hours, increase temperature to 110 °C.

    • Monitoring: Monitor by LC-MS or TLC (Hexane/EtOAc). Look for the disappearance of the starting material (m/z ~181/183) and formation of the product (m/z ~232).

  • Workup:

    • Cool the reaction to room temperature.[1][3]

    • Dilute the mixture with Ethyl Acetate (EtOAc) (10 mL) and water (10 mL).

    • Transfer to a separatory funnel. Separate phases.

    • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMSO.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • The crude material is often pure enough for the next step.

    • If necessary, purify via flash column chromatography (SiO2, gradient 0-30% EtOAc in Hexanes).

Experimental Workflow Diagram

Workflow Figure 2: Standard experimental workflow for S_NAr amination. Start Start: Dissolve Substrate in DMSO AddReagents Add DIPEA (2.0 eq) & Nucleophile (1.2 eq) Start->AddReagents Heat Heat to 90°C (2-4 Hours) AddReagents->Heat Check Check LC-MS Conversion >95%? Heat->Check Check->Heat No (Increase Temp) Workup Cool & Dilute (EtOAc / Water) Check->Workup Yes Wash Wash Organic Layer (H2O x2, Brine x1) Workup->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Flash Chromatography (Hex/EtOAc) Dry->Purify

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Steric hindrance from 3-CHF2.[6]Increase temperature to 120 °C; Switch solvent to NMP (higher boiling point).
Hydrolysis (OH product) Wet solvent or hygroscopic base.Use anhydrous DMSO; Ensure K2CO3 is dry; Use molecular sieves.
Regioselectivity Issues Very rare for this substrate.If C5-F displacement is suspected (unlikely), lower temperature and check proton NMR (loss of C2-H vs C5-H signals is not applicable here, check F-NMR shifts).
Substrate Decomposition Base-mediated degradation of CHF2.Avoid extremely strong bases (e.g., NaH, KOtBu) at high temps. Stick to Carbonates or DIPEA.[3]

References

  • General Mechanism of Pyridine SNAr

    • Nucleophilic Aromatic Substitution on Heterocycles.[8][9][10] Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.

    • Regioselectivity in SNAr: Topic discussed in Strategic Applications of Named Reactions in Organic Synthesis, Kurti, L.; Czako, B. Elsevier, 2005.
  • Fluorine Effect in SNAr: Chambers, R. D. Fluorine in Organic Chemistry; Wiley-Interscience, 2004. (Explains the activating effect of ortho-fluorine and difluoromethyl groups).
  • Analogous Reaction Conditions (Benchchem Protocol Database)

    • Protocol for SNAr on 2-Chloro-3-trifluoromethylpyridine. (Analogous electronic & steric environment).
    • (General reference for fluoropyridine reactivity).

  • Safety of Difluoromethyl groups: Generally stable, but avoid strong organolithiums which can cause alpha-elimination to carbenes.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(difluoromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Pyridines and Advanced C-N Bond Formation

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and agrochemicals. The introduction of fluorine-containing substituents, such as the difluoromethyl group, can profoundly and beneficially alter the physicochemical properties of these molecules, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. The target substrate, 2-Chloro-3-(difluoromethyl)-5-fluoropyridine, is a highly valuable, electronically-deficient building block for the synthesis of novel active pharmaceutical ingredients (APIs).

Traditional methods for the amination of such electron-deficient heteroaryl chlorides often require harsh conditions and suffer from limited scope. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile methodology for the formation of carbon-nitrogen (C-N) bonds.[1] Its broad functional group tolerance and applicability to challenging substrates make it an indispensable tool in drug discovery and development.[2]

This guide provides a detailed technical overview and actionable protocols for the successful application of the Buchwald-Hartwig amination to 2-Chloro-3-(difluoromethyl)-5-fluoropyridine. As a Senior Application Scientist, the following content is synthesized from established principles of organometallic chemistry and field-proven insights to ensure both scientific integrity and practical success.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] The key to a successful transformation lies in facilitating each step of this cycle, particularly the often rate-limiting oxidative addition to the robust C-Cl bond.[6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the pyridine. This is a critical and often challenging step for aryl chlorides. The use of bulky, electron-rich phosphine ligands is crucial to promote this process.[6][7]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido intermediate.[4]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4][5] A productive reductive elimination must be faster than competing side reactions, such as beta-hydride elimination which can lead to hydrodehalogenation.[8][9]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Cl) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(AmineH)]+Cl- OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(Amine) Amido Complex Amine_Complex->Amido_Complex Deprotonation (Base) BaseH Base-H+Cl- Amine_Complex->BaseH Amido_Complex->Pd0 Reductive Elimination Product Ar-NR2 (Product) Amido_Complex->Product ArCl Ar-Cl (2-Chloro-3-(difluoromethyl) -5-fluoropyridine) ArCl->OA_Complex Amine R2NH (Amine) Amine->Amine_Complex

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

Materials and Reagents
  • Substrate: 2-Chloro-3-(difluoromethyl)-5-fluoropyridine

  • Amine: e.g., Morpholine (or other primary/secondary amine)

  • Palladium Precatalyst: XPhos Pd G3 (CAS: 1445085-55-1)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

  • Reaction Vessel: Schlenk tube or sealed vial

  • Inert Gas: Argon or Nitrogen

Rationale for Reagent Selection:

  • Precatalyst (XPhos Pd G3): Third-generation (G3) Buchwald precatalysts are air- and moisture-stable, ensuring convenient handling and providing reliable, rapid generation of the active L-Pd(0) species in solution.[3][10][11] XPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective for the amination of challenging aryl chlorides, including electron-deficient heteroaryl chlorides.[2]

  • Base (NaOtBu): A strong, non-nucleophilic base is essential for the efficient deprotonation of the coordinated amine without competing in nucleophilic attack. Sodium tert-butoxide is the most commonly employed and effective base for these transformations.[6]

  • Solvent (Toluene/Dioxane): These are standard, relatively non-polar aprotic solvents for Buchwald-Hartwig aminations. They must be anhydrous and degassed as water and oxygen can deactivate the catalyst.[6]

Step-by-Step Protocol: Amination with Morpholine

Workflow start Start: Assemble Reagents setup 1. Add Solids to Reaction Vessel (Pyridine, Precatalyst, Base) start->setup inert 2. Seal and Purge (3x Vacuum/Inert Gas Cycles) setup->inert add_liquids 3. Add Amine and Solvent (via Syringe) inert->add_liquids react 4. Heat and Stir (e.g., 100 °C, 12-24h) add_liquids->react monitor 5. Monitor Reaction (TLC, LC-MS, or GC-MS) react->monitor workup 6. Quench and Workup (Cool, Dilute, Filter) monitor->workup Upon Completion purify 7. Purify Product (Column Chromatography) workup->purify end End: Isolated Product purify->end

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup (under inert atmosphere, e.g., in a glovebox):

    • To a dry Schlenk tube or vial equipped with a magnetic stir bar, add 2-Chloro-3-(difluoromethyl)-5-fluoropyridine (1.0 mmol, 1.0 equiv).

    • Add XPhos Pd G3 (0.02 mmol, 2 mol%).

    • Add Sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Sealing and Purging:

    • Seal the vessel with a septum or screw cap.

    • If not in a glovebox, connect the vessel to a Schlenk line and perform at least three cycles of evacuating and backfilling with an inert gas (Argon or Nitrogen).

  • Addition of Liquids:

    • Add anhydrous, degassed toluene or 1,4-dioxane (5 mL, 0.2 M) via syringe.

    • Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction:

    • Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC, LC-MS, or GC-MS by taking small aliquots from the reaction mixture. The disappearance of the starting material indicates reaction completion.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Combine the filtrates and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Expected Results and Substrate Scope

The proposed protocol is expected to be robust for a variety of amine nucleophiles. However, reaction efficiency can vary depending on the steric and electronic properties of the amine.

Amine ClassExample AmineExpected Reactivity/YieldKey Considerations
Secondary Cyclic Amines Morpholine, PiperidineHigh (Typically >85%)Generally excellent coupling partners.
Primary Aliphatic Amines n-Butylamine, BenzylamineGood to High (70-95%)Prone to double arylation if excess aryl halide is present. Can increase risk of hydrodehalogenation.[8]
Secondary Acyclic Amines DibutylamineModerate to Good (50-80%)Steric hindrance can slow the reaction; may require higher catalyst loading or longer reaction times.
Aromatic Amines (Anilines) Aniline, 4-MethoxyanilineGood to High (75-95%)Generally couple well. Electron-donating groups on the aniline can accelerate the reaction.
Heterocyclic Amines Indole, PyrazoleModerate to GoodMay require specific ligand/base screening as the heterocycle nitrogen can coordinate to palladium.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxygen/Moisture) 2. Inefficient Oxidative Addition 3. Pyridine Inhibition1. Ensure strictly anhydrous and degassed reagents/solvent. Use a fresh bottle of base.[6] 2. Increase temperature to 110 °C. Increase catalyst loading to 3-5 mol%.[6] 3. The use of a bulky ligand like XPhos is designed to mitigate this. Ensure proper ligand-to-palladium ratio.
Significant Hydrodehalogenation 1. Presence of water 2. Slow Reductive Elimination 3. Base Impurities1. Scrupulously dry all reagents and solvent.[6] 2. Consider switching to a different bulky ligand (e.g., RuPhos, BrettPhos) which may alter the rate of reductive elimination.[9] 3. Use high-purity, anhydrous sodium tert-butoxide.[6]
Formation of Side Products 1. Double arylation of primary amines 2. Reaction with other functional groups1. Use a slight excess of the primary amine (1.2-1.5 equiv) relative to the aryl chloride. 2. If the amine contains other nucleophilic sites (e.g., a phenol), protection may be necessary.[12]
Difficulty in Purification 1. Residual Palladium 2. Similar Polarity of Product & SM1. Pass the crude product through a plug of silica or use a palladium scavenger. 2. Optimize the eluent system for column chromatography; a shallow gradient may be required.

References

  • BenchChem. (2025).
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • ResearchGate. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • National Center for Biotechnology Information. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]

  • ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • University of Florida. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Johnson Matthey. (n.d.). Buchwald precatalysts G2 and G3. [Link]

  • University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. [Link]

  • Thieme. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. [Link]

  • ACS Publications. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

Sources

Scalable synthesis of 2-Chloro-3-(difluoromethyl)-5-fluoropyridine for process chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Process Chemistry

Abstract

This application note provides a comprehensive guide to a scalable synthetic route for 2-Chloro-3-(difluoromethyl)-5-fluoropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The difluoromethyl group serves as a valuable bioisostere for hydroxyl or thiol groups, enhancing properties like metabolic stability and membrane permeability.[1][2] This guide details a robust, multi-step process designed for scale-up, focusing on a key halogen exchange (Halex) reaction. We will delve into the causality behind experimental choices, process optimization, safety protocols, and analytical validation, providing researchers and drug development professionals with a practical framework for implementation in a process chemistry setting.

Introduction: The Significance of Fluorinated Pyridines

Fluorinated pyridine derivatives are a cornerstone of modern medicinal and agricultural chemistry.[3][4] The strategic incorporation of fluorine atoms and fluoroalkyl groups can profoundly influence a molecule's physicochemical and biological properties, including lipophilicity, binding affinity, and metabolic stability.[5] The difluoromethyl (-CF₂H) group, in particular, has gained significant attention as it can act as a lipophilic hydrogen bond donor, a unique feature not shared by the more common trifluoromethyl (-CF₃) group.[2]

However, the regioselective introduction of multiple, distinct halogen substituents onto a pyridine ring on an industrial scale presents significant challenges.[6] Direct C-H functionalization methods, while elegant, often lack the regioselectivity required for large-scale production of specific isomers.[3][6] Therefore, robust, step-wise synthetic strategies starting from readily available precursors are essential. This document outlines such a strategy, focusing on the well-established and scalable halogen exchange (Halex) reaction, a common industrial method for producing fluorinated aromatics.[7][8]

Overview of the Synthetic Strategy

The proposed synthesis is a two-part process designed for scalability and control. It avoids direct, and often unselective, multi-halogenation by building the molecule sequentially.

  • Part I: Synthesis of the Key Intermediate. We begin with the synthesis of 2,5-dichloro-3-(difluoromethyl)pyridine . This intermediate strategically positions the chloro- and difluoromethyl- groups, setting the stage for the final, selective fluorination.

  • Part II: Regioselective Halogen Exchange (Halex). The final step involves the selective conversion of the 5-chloro substituent to a fluoro group via a nucleophilic aromatic substitution using an alkali metal fluoride.

This linear approach allows for purification and characterization at the intermediate stage, ensuring high purity of the final active pharmaceutical ingredient (API) precursor.

G cluster_0 Part I: Intermediate Synthesis cluster_1 Part II: Final Product Synthesis cluster_2 QC & Purification SM 2,5-Dichloro-3-methylpyridine INT1 2,5-Dichloro-3-(dichloromethyl)pyridine SM->INT1 Side-chain Chlorination INT2 Key Intermediate: 2,5-Dichloro-3-(difluoromethyl)pyridine INT1->INT2 Fluorination (e.g., SbF3) FP Final Product: 2-Chloro-3-(difluoromethyl)-5-fluoropyridine INT2->FP Regioselective Halex Reaction PUR Distillation & Crystallization FP->PUR

Figure 1: Overall synthetic workflow from starting material to purified final product.

Part I: Synthesis of Intermediate: 2,5-Dichloro-3-(difluoromethyl)pyridine

The synthesis of the key intermediate is achieved in two reliable and scalable steps starting from 2,5-dichloro-3-methylpyridine.

Step A: Side-Chain Chlorination

Principle: Free-radical chlorination of the methyl group is a well-established industrial process. The reaction is initiated by UV light or a radical initiator (e.g., AIBN) and proceeds until the methyl group is converted to a dichloromethyl group. Over-chlorination to the trichloromethyl group is a potential side reaction that must be controlled by careful monitoring of reagent stoichiometry and reaction time.

Protocol:

  • Reactor Setup: Charge a suitable glass-lined reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and a UV lamp with 2,5-dichloro-3-methylpyridine (1.0 equiv) and a suitable solvent like carbon tetrachloride or chlorobenzene.

  • Inerting: Purge the reactor with dry nitrogen.

  • Initiation: Heat the mixture to reflux (approx. 77°C for CCl₄). Once refluxing, turn on the UV lamp to initiate the reaction.

  • Chlorination: Introduce chlorine gas (Cl₂, 2.0-2.2 equiv) subsurface at a controlled rate, ensuring the reaction temperature remains stable. The reaction is exothermic and may require external cooling.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) to track the disappearance of the starting material and the formation of mono-, di-, and trichlorinated products. Stop the chlorine feed once the desired conversion to the dichloromethyl intermediate is achieved.

  • Work-up: After completion, cool the reaction mixture and purge with nitrogen to remove excess chlorine and HCl gas. The resulting solution of 2,5-dichloro-3-(dichloromethyl)pyridine is typically used directly in the next step without purification.

Step B: Dichloromethyl to Difluoromethyl Conversion

Principle: This step involves a halogen exchange reaction, substituting the two chlorine atoms on the side chain with fluorine. A common and effective reagent for this transformation at scale is antimony trifluoride (SbF₃), often with a catalytic amount of a Lewis acid like antimony pentachloride (SbCl₅) to enhance reactivity.

Protocol:

  • Reactor Setup: In a separate, dry, and inerted reactor, charge antimony trifluoride (SbF₃, >1.0 equiv relative to the dichloromethyl group).

  • Catalyst Addition: Add a catalytic amount of SbCl₅ (approx. 5 mol%).

  • Reagent Addition: Slowly add the crude solution of 2,5-dichloro-3-(dichloromethyl)pyridine from the previous step to the heated SbF₃ slurry at 130-150°C. The reaction is exothermic.

  • Reaction: Maintain the temperature for 2-4 hours after the addition is complete. Monitor the reaction by GC for the formation of the difluoromethyl product.

  • Work-up and Isolation: Cool the reaction mixture. The product can be isolated by fractional vacuum distillation. The resulting 2,5-dichloro-3-(difluoromethyl)pyridine should be a clear liquid.

Part II: Scalable Halogen Exchange for 2-Chloro-3-(difluoromethyl)-5-fluoropyridine

This final transformation is the most critical step, relying on the subtle differences in reactivity between the two chlorine atoms on the pyridine ring.

Principle and Mechanistic Insights

The Halex reaction is a nucleophilic aromatic substitution (SNAr). The pyridine ring is electron-deficient, making it susceptible to attack by nucleophiles like the fluoride ion (F⁻). The rate of substitution is highly dependent on the position of the leaving group (Cl⁻).

  • Positional Reactivity: In general, chloro-substituents at the 2- and 4- (or 6-) positions of the pyridine ring are significantly more activated towards nucleophilic attack than those at the 3- and 5- positions. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.

  • Challenge: In our intermediate, 2,5-dichloro-3-(difluoromethyl)pyridine, both chlorine atoms are in less activated positions (2- and 5-). However, the electron-withdrawing nature of the adjacent difluoromethyl group and the ring nitrogen provides sufficient activation. The 2-position is generally more reactive than the 5-position.

  • Achieving Selectivity: To favor substitution at the 5-position over the more electronically favored 2-position, the reaction must be kinetically controlled. Process parameters such as temperature, solvent, and the nature of the fluoride source are critical. Using a phase-transfer catalyst can enhance the nucleophilicity of the fluoride anion, allowing for lower reaction temperatures, which can improve selectivity. A patent for a similar process highlights the use of a polar aprotic diluent mixture to optimize yield and selectivity.[9]

G cluster_main Halex Reaction: Key Parameters for Regioselectivity PARAM Process Parameters TEMP Temperature PARAM->TEMP SOLV Solvent PARAM->SOLV FLU Fluoride Source PARAM->FLU CAT Phase Transfer Catalyst PARAM->CAT OUTCOME Desired Outcome: Selective 5-Fluorination TEMP->OUTCOME Lower T favors kinetic product SOLV->OUTCOME Polar aprotic (e.g., Sulfolane, DMPU) FLU->OUTCOME Anhydrous KF, finely divided CAT->OUTCOME Enhances F⁻ reactivity (e.g., Crown Ether)

Figure 2: Logical relationship of process parameters influencing regioselectivity in the Halex reaction.

Detailed Protocol for Halex Reaction

Safety First: This reaction involves high temperatures and anhydrous, finely-divided potassium fluoride, which is hygroscopic and can release corrosive HF if exposed to acid. All operations must be conducted in a dry, inert atmosphere. Personnel must wear appropriate PPE, including acid-resistant gloves and face shields.[7]

  • Reactor Preparation: Charge a reactor suitable for high temperatures (e.g., Hastelloy) with a polar aprotic solvent such as sulfolane or N,N'-dimethylpropyleneurea (DMPU).[9] Add finely-divided, spray-dried potassium fluoride (KF, 1.5-2.5 equiv).

  • Drying: Heat the KF/solvent slurry under vacuum to remove any trace amounts of water. Azeotropic removal of water with an aromatic hydrocarbon co-solvent is also an effective technique.[8]

  • Catalyst Addition: After cooling slightly under a nitrogen atmosphere, add a phase-transfer catalyst such as 18-crown-6 or tetraphenylphosphonium bromide (0.05-0.1 equiv).[10]

  • Reagent Addition: Heat the mixture to the target reaction temperature (180-240°C). Slowly add the 2,5-dichloro-3-(difluoromethyl)pyridine intermediate (1.0 equiv) to the reactor over several hours.

  • Reaction and Monitoring: Maintain the reaction temperature for 10-20 hours. Monitor the reaction progress by GC, analyzing for the disappearance of starting material and the ratio of the desired product to any undesired isomers (e.g., 2-fluoro-5-chloro-3-(difluoromethyl)pyridine).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture.

    • Filter the slurry to remove KF and other inorganic salts.

    • The crude product is isolated from the high-boiling solvent by fractional vacuum distillation.

    • Further purification can be achieved by crystallization from a suitable solvent system (e.g., heptane/toluene) to achieve the desired purity.[11]

Process Optimization Data

The following table summarizes key parameters and their typical impact on the Halex reaction, based on literature for analogous transformations.[9][10]

ParameterRangeRationale & Impact on Process
Temperature 180 - 240 °CHigher temperatures increase reaction rate but can decrease selectivity, leading to more of the 2-fluoro isomer. Optimization is key.[9]
Fluoride Source Spray-dried KF, CsFKF is cost-effective for large scale. Must be anhydrous and finely milled to maximize surface area and reactivity. CsF is more reactive but more expensive.[10][11]
Solvent Sulfolane, DMPU, NMPHigh-boiling polar aprotic solvents are required to dissolve the fluoride salt (with a catalyst) and reach necessary temperatures.[9]
KF Stoichiometry 1.5 - 2.5 equivA molar excess is required to drive the reaction to completion.
Phase Transfer Cat. 18-Crown-6, TPPBIncreases the solubility and nucleophilicity of the fluoride ion, allowing for potentially lower temperatures and improved selectivity.[10]
Reaction Time 10 - 20 hoursMust be optimized with temperature to achieve high conversion without promoting byproduct formation.

Characterization and Quality Control

Rigorous analytical control is essential to validate the process and ensure the final product meets specifications.

  • Gas Chromatography (GC): Primary tool for in-process control, monitoring reaction conversion and isomer ratios.

  • HPLC: Used for final product purity assessment and quantification of impurities.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure of the intermediate and final product. The ¹⁹F NMR is crucial for confirming the presence and location of the -CF₂H and aryl-F groups. The ¹H NMR will show a characteristic triplet for the -CF₂H proton.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify byproducts.

Safety and Environmental Considerations

  • Reagent Handling: Many fluorinating agents and the potential for HF formation require specialized handling protocols and equipment.[7] Difluoromethylation reagents can also be toxic.[1] All transfers should be done in closed systems.

  • Pressure and Temperature: Halex reactions are run at high temperatures and can generate pressure. Reactors must be appropriately rated and equipped with pressure relief systems.

  • Waste Disposal: Solvents and inorganic salts must be disposed of according to local environmental regulations. High-boiling solvents like sulfolane should be recovered and recycled where possible to improve process economics and sustainability.

Conclusion

The synthetic route detailed in this application note provides a scalable and robust method for the production of 2-Chloro-3-(difluoromethyl)-5-fluoropyridine. By leveraging a strategic intermediate and carefully controlling the parameters of the critical halogen exchange step, high yields and purities can be achieved. This guide serves as a foundational protocol for process chemists, enabling further optimization and scale-up for the manufacturing of this valuable chemical intermediate.

References

  • Site-selective C−H difluoromethylation of pyridines a Bioactive... - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Zheng, Y., Toth, A. A., & Widen, J. C. (2016). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic letters, 18(19), 5154–5157. [Link]

  • Wang, Q., et al. (2022). Photocatalyzed difluoroalkylation of pyridine N-oxides. Synthetic Communications, 52(17), 1-8. [Link]

  • Grotenhuis, P. A. M., & Pfflwitz, P. E. (1986). Process for the preparation of fluorinated pyridines. European Patent No. EP 0192287 A2.
  • Harsanyi, A., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 10(1), 323. [Link]

  • University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved February 14, 2026, from [Link]

  • Miao, W., et al. (2021). Nickel-Catalyzed Reductive 2-Pyridination of Aryl Iodides with Difluoromethyl 2-Pyridyl Sulfone. Organic Letters, 23(3), 836-840. [Link]

  • Shanxian Xinrun Chem Co Ltd. (n.d.). Method for improving fluorination reaction effect in synthesis process of 2-chloro-5-trifluoromethylpyridine and matched system. Patsnap Eureka. Retrieved February 14, 2026, from [Link]

  • Nagano, E., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 130-141. [Link]

  • Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]

  • Danneels, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link]

  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents. (n.d.).
  • G. L. E. (1997). Process for the preparation of 2,3-difluoro-5-halopyridines. U.S. Patent No. US5650517A.
  • Shen, Y., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3045-3060. [Link]

  • Ji, Y., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(22), 8516-8519. [Link]

  • Cremer, T. L. (1990). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. U.S. Patent No. US4973698A.

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Application Note: Strategic Lithiation and Functionalization of Fluorinated Pyridines for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated pyridines are privileged scaffolds in modern drug discovery, prized for their ability to enhance metabolic stability, modulate physicochemical properties, and improve binding interactions. However, the selective functionalization of these electron-deficient heterocycles presents a significant synthetic challenge. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of organolithium reagents for the regioselective lithiation and subsequent functionalization of fluorinated pyridines. We will delve into the mechanistic rationale behind reagent selection, provide field-proven protocols, and offer troubleshooting insights to enable the efficient synthesis of diverse, highly functionalized pyridine derivatives.

The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely employed strategy to optimize pharmacokinetic and pharmacodynamic profiles.[1] When installed on a pyridine ring, fluorine's high electronegativity can significantly lower the pKa of the pyridine nitrogen, reducing unwanted interactions with metabolic enzymes or off-target proteins. Furthermore, a C-F bond can act as a "metabolic shield," blocking sites susceptible to oxidative metabolism and thereby increasing the drug's half-life. The reaction of 2-fluoropyridine with sodium ethoxide, for example, is 320 times faster than that of 2-chloropyridine, highlighting the unique reactivity imparted by fluorine.[2][3] This enhanced reactivity can be harnessed for the efficient synthesis of complex molecules.[2][3]

The Challenge of Regioselectivity in Pyridine Lithiation

The direct deprotonation of pyridines, known as directed ortho-metalation (DoM), is a powerful method for C-H functionalization.[4][5] The pyridine nitrogen atom and other directing metalating groups (DMGs) can coordinate to a lithium base, directing deprotonation to the adjacent ortho-position.[4][6][7][8] However, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic addition by highly reactive bases like alkyllithiums.[6][9]

The presence of a fluorine substituent adds another layer of complexity. Its strong inductive effect acidifies the ortho-protons, influencing the site of lithiation. The choice of base, solvent, and temperature becomes critical to control the regioselectivity and avoid side reactions.[7][10]

The Chemist's Toolkit: Key Reagents for Directed ortho-Metalation (DoM)

The selection of the appropriate lithiating agent is paramount for a successful and regioselective reaction. The choice depends on the substrate's electronic and steric properties, as well as the desired outcome.

Lithium Diisopropylamide (LDA): The Workhorse

LDA is a strong, non-nucleophilic, and sterically hindered base, making it a common choice for the deprotonation of pyridines while minimizing the risk of nucleophilic addition.[6][7][11] It is particularly effective for lithiating positions activated by a fluorine substituent. Rate studies on the LDA-mediated ortho-lithiation of 2-fluoropyridine have shown a complex mechanism involving substrate-assisted deaggregation of LDA dimers.[12][13]

  • Mechanism: LDA typically operates under kinetic control at low temperatures (-78 °C), deprotonating the most acidic proton accessible.[12][13] The reaction is often performed in anhydrous ethereal solvents like THF.[6]

  • Advantages: Readily available, highly basic, and its steric bulk prevents addition to the pyridine ring.

  • Limitations: Highly sensitive to temperature and moisture. Traces of LiCl can significantly affect reaction rates.[13]

Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP): The Bulky Base

LiTMP is even more sterically hindered than LDA, which can lead to different regioselectivities.[6][7] Its bulkiness can direct metalation to less sterically hindered but potentially less acidic sites.[14] This makes it a valuable tool when LDA provides the undesired regioisomer.

  • Mechanism: Similar to LDA, LiTMP acts as a strong, non-nucleophilic base. Its increased steric profile can be exploited to achieve complementary regioselectivity.

  • Advantages: Excellent for avoiding nucleophilic addition and for achieving lithiation at sterically accessible positions.

  • Limitations: Can be less reactive than LDA, sometimes requiring higher temperatures or longer reaction times.

Knochel-Type Turbo-Bases (TMPMgCl·LiCl): The Modern Solution

Developed by Paul Knochel and his group, "turbo-bases" like TMPMgCl·LiCl have revolutionized the metalation of sensitive aromatic and heteroaromatic compounds. The presence of lithium chloride breaks up the magnesium amide aggregates, leading to a highly reactive and soluble base that exhibits excellent functional group tolerance.[15]

  • Mechanism: TMPMgCl·LiCl performs a magnesiation rather than a lithiation. The resulting magnesium- and zinc-organometallic intermediates are generally less reactive and more selective than their lithium counterparts.[16][17]

  • Advantages: High functional group tolerance (tolerating esters, nitriles, and even aldehydes), excellent regioselectivity, and often operates at more convenient temperatures (-25 °C to room temperature).[17]

  • Limitations: The resulting organomagnesium species may require transmetalation (e.g., with CuCN·2LiCl) for efficient reaction with certain electrophiles.[18]

Trapping the Anion: Electrophilic Functionalization

Once the fluorinated pyridine is selectively lithiated, the resulting organolithium (or organomagnesium) intermediate can be quenched with a wide variety of electrophiles to introduce new functional groups.[6][8][19] The choice of electrophile is vast and allows for the introduction of diverse chemical moieties.

Electrophile ClassExample ElectrophileResulting Functional GroupKey Considerations
Alkyl HalidesIodomethane (CH₃I)MethylSₙ2 reaction; can be sluggish.
Aldehydes & KetonesBenzaldehydeSecondary AlcoholRequires low temperatures to prevent side reactions.
EstersEthyl FormateAldehyde (after workup)Can undergo double addition.
Carbon DioxideCO₂ (gas or dry ice)Carboxylic AcidRequires vigorous stirring and efficient CO₂ delivery.
DisulfidesDiphenyl disulfideThioetherGenerally clean and high-yielding.
Boronic EstersIsopropoxyboronic acid pinacol esterBoronic Acid/EsterKey for subsequent Suzuki cross-coupling reactions.
Silyl HalidesTrimethylsilyl chloride (TMSCl)Silyl groupUseful for protecting the lithiated position.
IodineI₂Iodo groupUseful for subsequent cross-coupling reactions.

Visualizing the Workflow and Mechanisms

To better understand the processes described, the following diagrams illustrate the key concepts.

DoM_Mechanism cluster_start Initial State cluster_intermediate Coordination Complex cluster_product Final State Py_F Fluoropyridine (Ar-H) Complex [Ar-H • Base] Coordination Complex Py_F->Complex Coordination (Lewis Acid-Base) Base Lithium Base (e.g., LDA) Base->Complex Ar_Li Lithiated Pyridine (Ar-Li) Complex->Ar_Li Deprotonation (ortho C-H bond) Amine Diisopropylamine Complex->Amine

Caption: General mechanism of Directed ortho-Metalation (DoM).

Reagent_Selection Start Fluorinated Pyridine Substrate Q1 Is the substrate sensitive to strong bases (e.g., contains esters)? Start->Q1 Q2 Is steric hindrance a major concern for regioselectivity? Q1->Q2 No Knochel Use TMPMgCl·LiCl (Turbo-Base) Q1->Knochel Yes LDA Use LDA (Kinetic Control, -78°C) Q2->LDA No LiTMP Use LiTMP (Bulky Base) Q2->LiTMP Yes

Caption: Decision tree for selecting the appropriate lithiation reagent.

Experimental Protocols

Safety Precaution: Organolithium reagents are pyrophoric and must be handled under a dry, inert atmosphere (e.g., Argon or Nitrogen) using proper Schlenk line or glovebox techniques.[20] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves.

Protocol 1: General Procedure for LDA-Mediated Lithiation of 2-Fluoropyridine and Trapping with an Electrophile
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled.

  • Reagents: The flask is charged with anhydrous tetrahydrofuran (THF, 10 mL) and cooled to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: 2-Fluoropyridine (1.0 mmol, 1.0 eq) is added dropwise via syringe.

  • Base Addition: A solution of lithium diisopropylamide (LDA, 1.1 mmol, 1.1 eq, typically 2.0 M in THF/heptane/ethylbenzene) is added dropwise over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Lithiation: The resulting mixture is stirred at -78 °C for 1 hour. Formation of the 3-lithio-2-fluoropyridine intermediate occurs.[12]

  • Electrophile Quench: The chosen electrophile (1.2 mmol, 1.2 eq, e.g., benzaldehyde) is added dropwise at -78 °C.

  • Warm-up & Quench: The reaction is stirred for an additional 2 hours at -78 °C and then allowed to warm slowly to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup & Purification: The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: High-Fidelity Magnesiation using TMPMgCl·LiCl and Functionalization
  • Setup: A flame-dried Schlenk flask is charged with the fluorinated pyridine substrate (1.0 mmol, 1.0 eq) under an argon atmosphere.

  • Reagents: Anhydrous THF (5 mL) is added, and the solution is cooled to the desired temperature (e.g., -15 °C).

  • Base Addition: TMPMgCl·LiCl (1.1 mmol, 1.1 eq, typically 1.2 M in THF) is added dropwise.[18]

  • Magnesiation: The reaction is stirred for the specified time (e.g., 1.5 hours) at that temperature.[18]

  • Electrophile Quench: The electrophile (1.2 mmol, 1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred overnight.

  • Workup & Purification: The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The product is purified via column chromatography.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive base (hydrolyzed); Insufficiently low temperature; Wet solvent/glassware.Titrate the organolithium reagent before use; Ensure rigorous anhydrous conditions and maintain temperature below -70 °C.[21]
Formation of Multiple Isomers Reaction temperature too high, allowing for equilibration; Incorrect base choice.Maintain strict temperature control (-78 °C) for kinetic products.[22] Screen different bases (LDA vs. LiTMP) to alter regioselectivity.[14]
Polymeric Tar Formation Lithiated intermediate is unstable at higher temperatures; Reaction with unreacted starting material.Keep the internal temperature below -70 °C at all times, including during the electrophile addition and quench.[21] Consider inverse addition (adding substrate to the base).
Poor Yield after Quench Lithiated intermediate is not soluble; Double addition to ester electrophiles.Add LiCl to solubilize intermediates.[23] Use a different electrophile or carefully control stoichiometry and temperature.

References

  • Vertex AI Search. Pyridine Lithiation.
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  • ResearchGate. (n.d.). Synthesis of Functionalized 4-Fluoropyridines | Request PDF.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
  • Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9024-9027.
  • Royal Society of Chemistry. (n.d.). . Available at:

  • Collum, D. B. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(5), 779-793.
  • Berteina-Raboin, S., et al. (n.d.). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. PMC.
  • Gupta, L., et al. (2013). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. The Journal of Organic Chemistry, 78(1), 27-37.
  • Reddit. (2024, February 28). Lithiation-addition issues. r/Chempros.
  • Jaric, M., et al. (2011). Selective and multiple functionalization of pyridines and alkaloids via Mg- and Zn-organometallic intermediates. Organic Letters, 13(9), 2306-2309.
  • Woerpel, K. A. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), e54705.
  • El-Hiti, G. A., et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47.
  • Mosrin, M., & Knochel, P. (2009). TMPZnCl·LiCl: A New Active Selective Base for the Directed Zincation of Sensitive Aromatics and Heteroaromatics. Organic Letters, 11(8), 1837-1840.

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Application Notes & Protocols: A Step-by-Step Guide to Handling 2-Chloro-3-(difluoromethyl)-5-fluoropyridine in the Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe handling, use, and disposal of 2-Chloro-3-(difluoromethyl)-5-fluoropyridine in a laboratory setting. As a halogenated pyridine derivative, this compound is a valuable building block in pharmaceutical and agrochemical research, particularly in the synthesis of novel active ingredients.[1][2][3] The unique substitution pattern, featuring a chloro group, a difluoromethyl group, and a fluoro group, imparts specific reactivity and requires stringent safety protocols.[2][4] This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on the principles of chemical safety, risk mitigation, and experimental integrity.

Compound Profile and Hazard Assessment

Halogenated pyridines are recognized as reactive intermediates essential for various cross-coupling reactions and nucleophilic substitutions in synthetic chemistry.[5] The presence of multiple halogen atoms and a difluoromethyl group on the pyridine ring significantly influences the compound's electrophilicity, reactivity, and potential biological activity. Based on data from similar compounds, 2-Chloro-3-(difluoromethyl)-5-fluoropyridine should be treated as a hazardous substance with the following potential risks:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[6][7][8]

  • Skin and Eye Damage: Causes skin irritation and is likely to cause serious eye damage.[5][6][9]

  • Respiratory Irritation: Vapors or mists may cause respiratory irritation.[10]

  • Flammability: Assumed to be a combustible liquid, potentially with a flash point requiring careful handling away from ignition sources.[11][12]

  • Environmental Hazard: Likely toxic to aquatic life with long-lasting effects.[6][9][11]

Physicochemical Properties of Structurally Related Analogs

To provide context, the table below summarizes key data for similar halogenated pyridines. This data illustrates the expected physical state and hazards but should not be taken as the exact properties of 2-Chloro-3-(difluoromethyl)-5-fluoropyridine.

Property2,3-Difluoro-5-chloropyridine2-Chloro-5-(trifluoromethyl)pyridine[8]2,3-Dichloro-5-(trifluoromethyl)pyridine[6][13]
CAS Number 89402-43-752334-81-369045-84-7
Molecular Formula C₅H₂ClF₂NC₆H₃ClF₃NC₆H₂Cl₂F₃N
Molecular Weight 149.53 g/mol 181.54 g/mol 215.98 g/mol
Appearance LiquidWhite semisolidClear colorless to yellow liquid
Boiling Point Not specified171.6±35.0 °C at 760 mmHgNot specified
Melting Point Not specified32-34 °C> 8 - <= 9 °C
Density 1.442 g/mL at 25 °C1.4±0.1 g/cm³Not specified
Flash Point 24 °C (75.2 °F)57.6±25.9 °CNot specified

Laboratory Safety and Engineering Controls

A multi-layered approach to safety is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A standard PPE ensemble must be worn at all times in the laboratory.

  • Eye Protection: Chemical safety goggles and a face shield are required.[11]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed immediately if contaminated.[6][11]

  • Body Protection: A flame-retardant laboratory coat and appropriate protective clothing are necessary to prevent skin exposure.[14]

  • Respiratory Protection: All handling of the solid or its solutions must be performed in a certified chemical fume hood.[11] If there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[14]

Engineering Controls
  • Chemical Fume Hood: All manipulations, including weighing, transferring, and setting up reactions, must be conducted in a well-ventilated and certified chemical fume hood to avoid inhalation of vapors.[3][6]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[12]

Workflow for Safe Handling

The following diagram outlines the mandatory workflow for handling 2-Chloro-3-(difluoromethyl)-5-fluoropyridine.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_risk->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction Under Inert Atmosphere handle_transfer->handle_reaction clean_quench Quench Reaction Carefully handle_reaction->clean_quench clean_waste Segregate Halogenated Waste clean_quench->clean_waste clean_decon Decontaminate Glassware & Surfaces clean_waste->clean_decon clean_dispose Dispose Waste via Authorized Service clean_decon->clean_dispose

Caption: General laboratory workflow for handling hazardous pyridine derivatives.

Detailed Protocols

Storage and Handling
  • Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[11][14][15] The container must be kept tightly closed and properly labeled.[6][14] Storage at 2-8°C is recommended for similar compounds and is a prudent measure.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[12][14]

  • Handling: Do not eat, drink, or smoke in the handling area.[5][12] Avoid all personal contact, including inhalation.[5] Take precautionary measures against static discharge.[6][12] Wash hands thoroughly after handling.[6]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol is a representative example of how 2-Chloro-3-(difluoromethyl)-5-fluoropyridine might be used. Users must adapt and optimize this procedure for their specific nucleophile and reaction scale after a thorough literature review and risk assessment.

  • Reaction Setup:

    • In a certified chemical fume hood, equip a dry, oven-baked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.

    • Purge the system with inert gas for 10-15 minutes.

  • Reagent Addition:

    • Add the desired nucleophile (e.g., an amine or alcohol, 1.1 equivalents) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents) to the flask.

    • Add a suitable anhydrous polar aprotic solvent (e.g., DMSO, NMP, or DMF) via syringe.[16][17][18]

    • While stirring, slowly add a solution of 2-Chloro-3-(difluoromethyl)-5-fluoropyridine (1.0 equivalent) in the same solvent to the reaction mixture.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by an appropriate analytical technique (TLC, GC-MS, or LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using column chromatography on silica gel or by recrystallization to obtain the desired product.

Analytical Characterization

Characterization of the final product and reaction intermediates should be performed using standard analytical techniques.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Nuclear Magnetic Resonance is essential for structural elucidation. ¹⁹F NMR is particularly crucial for confirming the integrity of the difluoromethyl group and the fluorine substituent.[19][20] Samples are typically prepared by dissolving 5-10 mg of the compound in 0.6 mL of a deuterated solvent like CDCl₃.[21]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[19] GC-MS can be a valuable tool for monitoring reaction progress.

  • Chromatography (HPLC, GC): These techniques are used to assess the purity of the starting material, intermediates, and the final product.[19][22]

Emergency Procedures

Spills and Leaks
  • Minor Spill: Evacuate the area. Wearing full PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[5] Collect the material into a suitable, labeled container for hazardous waste disposal.[5][23]

  • Major Spill: Evacuate the laboratory immediately and alert emergency services.[5]

First Aid
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[11][12]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[11][12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[11][12]

Fire Fighting
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][9][11]

  • Hazards: Combustion may produce toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[5][14] Firefighters must wear self-contained breathing apparatus.[11][14]

Waste Disposal

All waste containing 2-Chloro-3-(difluoromethyl)-5-fluoropyridine must be treated as hazardous.

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[11]

  • Contaminated packaging should be disposed of as unused product.[9]

  • Do not allow the chemical to enter drains or the environment.[6][11][23]

The following diagram illustrates the decision-making process for waste management.

G start Waste Generated liquid_waste Liquid Waste (Solvents, Reaction Mixtures) start->liquid_waste solid_waste Solid Waste (Contaminated PPE, Silica) start->solid_waste empty_container Empty Containers start->empty_container segregate_halogenated Segregate into Labeled, Halogenated Waste Container liquid_waste->segregate_halogenated segregate_solid Segregate into Labeled, Solid Hazardous Waste Container solid_waste->segregate_solid rinse_container Triple Rinse with Solvent empty_container->rinse_container dispose_authorized Dispose via Authorized Hazardous Waste Service segregate_halogenated->dispose_authorized segregate_solid->dispose_authorized rinse_container->segregate_halogenated Add Rinsate to Liquid Waste

Caption: Decision tree for proper waste segregation and disposal.

References

  • Cohizon Life Sciences. (2025, January 4). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)
  • Benchchem. (n.d.). 2-(Chloromethyl)-3,5-difluoropyridine. Retrieved February 14, 2026.
  • CDH Fine Chemical. (n.d.).
  • Jubilant Ingrevia. (n.d.).
  • Thermo Fisher Scientific. (2025, September 24).
  • Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)
  • Thermo Fisher Scientific. (2025, December 22). 2-Chloro-5-(trifluoromethyl)
  • Google Patents. (n.d.). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
  • Apollo Scientific. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Lee, J., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • ChemicalBook. (2025, September 27). 2,3-Dichloro-5-(trifluoromethyl)
  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved February 14, 2026, from [Link]

  • Cherry, S. (n.d.).
  • Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
  • PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved February 14, 2026, from [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • Zhdankin, V. V. (n.d.).
  • Electronic Chemical. (n.d.). 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use. Retrieved February 14, 2026, from [Link]

  • Guidechem. (n.d.). What are the applications of 2-Chloro-5-fluoropyrimidine?. Retrieved February 14, 2026.
  • Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Retrieved February 14, 2026, from [Link]

  • El-Faham, A., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
  • Kiraly, P., et al. (n.d.).
  • Benchchem. (n.d.). Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)-2-fluoropyridine and Related Analogues. Retrieved February 14, 2026.
  • MDPI. (n.d.).
  • Amerigo Scientific. (n.d.). 2-Amino-5-chloro-3-fluoropyridine (97%). Retrieved February 14, 2026.

Sources

Optimization of reaction time for coupling 2-Chloro-3-(difluoromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Reaction Time for Coupling 2-Chloro-3-(difluoromethyl)-5-fluoropyridine

Abstract & Scope

This technical guide addresses the process optimization for the cross-coupling of 2-Chloro-3-(difluoromethyl)-5-fluoropyridine (CAS: 1226802-83-2) . While this scaffold offers unique bioisosteric properties (lipophilicity modulation via the


 group), its specific substitution pattern presents distinct challenges in kinetic control. The ortho-positioned difluoromethyl group exerts steric pressure on the catalytic center, while the electron-deficient pyridine ring increases susceptibility to side reactions such as protodehalogenation and hydrolysis.

This protocol focuses on the Suzuki-Miyaura cross-coupling as the primary case study, detailing a self-validating methodology to determine the optimal reaction time (


). The goal is to maximize the Conversion-to-Impurity ratio (C/I) while preserving the integrity of the metastable 

moiety.

Chemical Context & Reactivity Profile

The substrate features three key functional handles that dictate the reaction trajectory:

  • C2-Chlorine: The primary electrophilic site. Activated by the ring nitrogen and the electron-withdrawing nature of the C3 and C5 substituents, it is highly reactive toward oxidative addition (

    
     is high).
    
  • C3-Difluoromethyl (

    
    ):  A lipophilic hydrogen bond donor.
    
    • Risk:[1][2] Although more stable than a

      
       group, it is sensitive to strong bases (e.g., alkoxides, LiHMDS), which can trigger deprotonation followed by difluorocarbene extrusion.
      
    • Sterics: It imposes significant steric bulk ortho to the reaction site, necessitating smaller cone-angle ligands or higher temperatures, which in turn necessitates precise time control to avoid catalyst deactivation.

  • C5-Fluorine: Increases the overall electrophilicity of the ring, making the C2-Cl bond more labile but also increasing the rate of background hydrolysis in aqueous base systems.

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the catalytic cycle and the competing decay pathways that necessitate time optimization.

ReactionPathway Substrate 2-Cl-3-CF2H-5-F-Pyridine OxAdd Oxidative Addition (Pd-Ar-Cl) Substrate->OxAdd + Pd(0) Side2 CF2H Degradation (Carbene formation) Substrate->Side2 Strong Base, High T Pd0 Pd(0) Active Species Pd0->OxAdd TransMet Transmetallation (Boronic Acid/Base) OxAdd->TransMet Side1 Protodehalogenation (Impurity A) OxAdd->Side1 Long t, H-source RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 1: Catalytic cycle for the Suzuki coupling of 2-Chloro-3-(difluoromethyl)-5-fluoropyridine, highlighting the critical branching points where extended reaction time leads to impurity formation.

Experimental Protocol: Time-Course Optimization

This protocol uses a "Design of Experiments" (DoE) philosophy to identify the optimal stop time.

Standard Reaction Conditions (Baseline)
  • Substrate: 2-Chloro-3-(difluoromethyl)-5-fluoropyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
    • Rationale: The bidentate dppf ligand resists dechelation better than

      
      , crucial for the slower transmetallation caused by the ortho-
      
      
      
      group.
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
    • Note: Avoid alkoxides (NaOtBu) to prevent

      
       deprotonation.
      
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

  • Temperature:

    
    
    
Kinetic Profiling Workflow
  • Preparation: Prepare a master stock solution of the reaction mixture (excluding catalyst) to ensure homogeneity.

  • Aliquot Distribution: Split the mixture into 6 sealed reaction vials (or use a parallel synthesis block). Add catalyst simultaneously.

  • Sampling Intervals: Heat block to

    
    . Withdraw 50 
    
    
    
    aliquots at:
    • 
       min (Initial rate)
      
    • 
       hour
      
    • 
       hours
      
    • 
       hours
      
    • 
       hours
      
    • 
       hours (Overnight check)
      
  • Quenching: Immediately dispense aliquot into 500

    
     cold MeCN/Water (1:1) containing 0.1% Formic Acid to stop the reaction.
    
  • Analysis: Analyze via UPLC-MS or HPLC (UV 254 nm).

Data Analysis & Decision Logic

Calculate the Conversion % (consumption of SM) and Impurity Profile % (Area% of side products).

Time (h)Conversion (%)Product Area (%)Des-Cl Impurity (%)Dimer Impurity (%)Comment
0.251514< 0.1< 0.1Induction period
1.065630.50.2Fast initial rate
2.0 92 89 0.8 0.5 Optimal Window
4.096882.51.2Diminishing returns
8.097845.82.1Product degradation

Table 1: Representative kinetic data. Note that while conversion increases marginally after 2 hours, the impurity profile degrades significantly.

Optimization Workflow Diagram

Use this logic flow to determine the specific


 for your unique coupling partner.

OptimizationLogic Start Start Optimization (Standard Conditions) Check1 Check Conversion at 2h Start->Check1 HighConv Conversion > 90% Check1->HighConv Yes LowConv Conversion < 50% Check1->LowConv No CheckImp Impurity < 2%? HighConv->CheckImp ChangeCond Modify Conditions: 1. Switch to SPhos/XPhos 2. Increase Temp to 100°C LowConv->ChangeCond Catalyst inactive Success Set Reaction Time = 2h (Proceed to Scale-up) CheckImp->Success Yes Extend Extend to 4-6h Monitor Des-Cl Impurity CheckImp->Extend No (Conversion good but slow finish) Extend->CheckImp Re-sample ChangeCond->Start Re-run

Figure 2: Decision tree for determining the optimal reaction time based on conversion and impurity thresholds.

Critical Technical Considerations

  • The "Ortho Effect": The 3-difluoromethyl group creates a "roof" over the 2-position. Standard ligands like

    
     may be too bulky or insufficiently active. If the reaction is sluggish at 2 hours (<50% conversion), switch to Buchwald precatalysts  (e.g., XPhos Pd G3) which are designed to handle ortho-substituted electrophiles efficiently.
    
  • Base Sensitivity: If using boronic esters (e.g., Bpin), hydrolysis to the acid is often the rate-limiting step. Ensure sufficient water is present (minimum 4:1 organic:water ratio). If the

    
     group shows signs of degradation (appearance of aldehyde or deuterium exchange if 
    
    
    
    is used), switch from Carbonate bases to Potassium Phosphate Tribasic (
    
    
    )
    , which is often gentler on fluorinated motifs.
  • Analytical Markers: The product will likely have a distinct UV spectrum due to the pyridine ring. However, the "Des-Cl" byproduct (3-(difluoromethyl)-5-fluoropyridine) is non-polar and may co-elute with the starting material on standard C18 gradients. Use a Phenyl-Hexyl column for better separation of the fluorinated aromatics.

References

  • Suzuki-Miyaura Coupling of Heterocycles

    • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[2] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[2][3] Angewandte Chemie International Edition, 45(21), 3484-3488. Link

  • Fluorinated Pyridine Synthesis: Schlosser, M., et al. (2005). Site-Selective Fluorination of Pyridines. Journal of Organic Chemistry. (General reference for halo-pyridine reactivity).
  • Difluoromethyl Group Stability

    • Geri, J. B., Wolfe, M. M., & Szymczak, N. K. (2018).[4] The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9404-9408.[4] Link

  • Flow Chemistry Optimization

    • Baudoux, J., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. Link

Sources

Troubleshooting & Optimization

Improving yield in cross-coupling reactions with 2-Chloro-3-(difluoromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Profile

You are working with 2-Chloro-3-(difluoromethyl)-5-fluoropyridine . This is not a standard aryl chloride; it is a "privileged but perilous" scaffold. Successful cross-coupling requires navigating three competing chemical behaviors simultaneously.[1]

The "Triad of Reactivity"
  • The Reaction Site (C2-Cl): Pyridine 2-chlorides are inherently sluggish toward oxidative addition compared to bromides/iodides. Furthermore, the pyridine nitrogen is a potent ligand that can bind palladium, effectively "poisoning" your catalyst before the reaction begins.

  • The Steric Gatekeeper (C3-

    
    ):  The difluoromethyl group at the 3-position creates significant steric bulk immediately adjacent to the reaction site. Standard ligands (like 
    
    
    
    or dppf) often fail here because they cannot accommodate this bulk during the reductive elimination step.
  • The Stability Trap (C3-

    
     Acidity):  The electron-withdrawing nature of the pyridine ring, amplified by the C5-fluorine, significantly increases the acidity of the benzylic proton on the 
    
    
    
    group. Strong bases will cause deprotonation, leading to decomposition (via carbene formation) or defluorination.

Critical Parameter Optimization (The "Engine" & "Environment")

A. Catalyst & Ligand Selection (The Engine)[2][3]
  • The Problem: Standard Pd(0) sources (e.g.,

    
    ) are ineffective due to the C3 steric hindrance and slow oxidative addition.
    
  • The Solution: You must use Dialkylbiarylphosphine ligands (Buchwald Ligands) or Sterically Demanding NHCs .

ComponentRecommendationTechnical Rationale
Ligand XPhos or SPhos XPhos is the gold standard here. Its bulky biaryl backbone prevents the pyridine nitrogen from coordinating to the Pd center (anti-poisoning), while the alkyl groups drive oxidative addition into the electron-deficient C-Cl bond.
Pre-catalyst Pd-G3/G4 Precatalysts Do not use

if possible. Use pre-formed precatalysts (e.g., XPhos Pd G4). These generate the active mono-ligated Pd(0) species immediately, bypassing the induction period where side reactions (like hydrolysis) occur.
Loading 1.0 – 3.0 mol% Start at 2 mol%. If using simple Pd salts, increase to 5 mol% to account for N-poisoning.
B. Base & Solvent Compatibility (The Environment)
  • The Problem: The

    
     group is base-sensitive. Strong bases (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    ) will destroy your starting material.
  • The Solution: Use mild, inorganic bases.

VariableRecommendationForbidden
Base

(Tribasic Potassium Phosphate) or

Avoid:

,

, LDA. These cause dehydrofluorination.
Solvent 1,4-Dioxane or Toluene (with minimal water)Avoid: DMF or DMAc at high temps (

) if using weaker bases, as they can promote SNAr side reactions.
Additives None usually required. If hydrolysis is high, add

Molecular Sieves.

Visual Troubleshooting Logic

Use the following decision tree to diagnose low yields.

TroubleshootingLogic Start Issue: Low Yield (<40%) CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SideRxn SM Consumed but No Product? CheckSM->SideRxn Yes CatalystDead SM Intact/Recovered? CheckSM->CatalystDead No Decomp Check for Defluorination (19F NMR shift?) SideRxn->Decomp Complex Mixture Hydrolysis Hydrolysis (OH replaces Cl)? Dry solvents + Mol. Sieves. SideRxn->Hydrolysis Clean Conversion to Phenol BaseIssue Base is too strong. Switch to K3PO4. Decomp->BaseIssue Yes Poisoning Catalyst Poisoning detected. Pyridine N binding Pd. CatalystDead->Poisoning LigandSwitch Switch to XPhos or RuPhos. Increase Temp to 80-100°C. Poisoning->LigandSwitch

Figure 1: Diagnostic logic flow for cross-coupling failures with fluorinated chloropyridines.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Recommended)

Best for: Aryl/Heteroaryl boronic acids.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Charge: In a glovebox or under active Nitrogen flow, add the chloropyridine (1.0 eq), boronic acid (1.2 eq), base (3.0 eq), and XPhos Pd G4 (0.02 eq) to a vial equipped with a stir bar.

  • Solvent: Add degassed 1,4-Dioxane and Water. Note: The water is crucial for the transmetallation step in Suzuki couplings using phosphate bases.

  • Seal & Heat: Seal the vial with a PTFE-lined cap. Heat to 80°C .

    • Why 80°C? Higher temperatures (

      
      ) risk 
      
      
      
      degradation. Lower temperatures may not overcome the activation energy of the hindered C-Cl bond.
  • Monitor: Check HPLC/UPLC after 2 hours. If conversion is <50%, raise temp to 90°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[2] Dry over

    
    .
    
Protocol B: "Rescue" Conditions (When Protocol A Fails)

Use this if you observe significant protodehalogenation (loss of Cl replaced by H).

Reagents:

  • Catalyst:

    
      (2 mol%) + SPhos  (4 mol%)
    
  • Base:

    
      (2.0 equiv)
    
  • Solvent: Toluene (anhydrous)

  • Temp: 100°C

Rationale: Switching to Toluene (non-polar) and Cesium Carbonate often suppresses the protodehalogenation pathway common in aqueous dioxane.

Frequently Asked Questions (FAQ)

Q1: Why is my reaction turning black immediately and stalling? A: This "Pd black" formation indicates catalyst decomposition. The pyridine nitrogen might be displacing your ligands, or your ligand is not bulky enough to protect the Pd center.

  • Fix: Switch to a precatalyst (e.g., XPhos Pd G3) to ensure the ligand is pre-complexed. Ensure your solvent is rigorously degassed; Oxygen accelerates ligand dissociation.

Q2: I see a new spot on TLC that corresponds to the phenol (OH at C2). Why? A: You are seeing hydrolysis (SNAr with water/hydroxide). The 5-Fluoro and 3-Difluoromethyl groups make the C2 position extremely electron-deficient, inviting nucleophilic attack by water.

  • Fix: Reduce the water ratio (e.g., 10:1 Dioxane:Water) or switch to anhydrous Toluene with

    
     (which has low solubility, acting as a slow-release base).
    

Q3: Can I use Buchwald-Hartwig amination on this substrate? A: Yes, but the


 group makes it risky. Amine bases used in Buchwald couplings (like NaOtBu) are often too strong.
  • Fix: Use

    
      as the base and BrettPhos  as the ligand. Avoid alkoxide bases at all costs.
    

Mechanistic Insight: The "Danger Zone"

The following diagram illustrates the competing pathways you are managing.

ReactionPathways Substrate 2-Cl-3-CHF2-5-F-Pyridine Path_Coupling Desired Cross-Coupling Substrate->Path_Coupling Promoted by Path_SNAr SNAr (Hydrolysis) Substrate->Path_SNAr Caused by Path_Decomp Dehydrofluorination (-HF) Substrate->Path_Decomp Caused by Cond_Good Bulky Ligand (XPhos) Weak Base (K3PO4) Cond_Good->Path_Coupling Cond_Bad1 High Temp + Water Small Ligand Cond_Bad1->Path_SNAr Cond_Bad2 Strong Base (tBuOK, NaH) Cond_Bad2->Path_Decomp

Figure 2: Competing reaction pathways. Success depends on suppressing SNAr and Dehydrofluorination.

References

  • Ligand Selection for Hindered Chlorides: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][2][3][4] Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Stability of Difluoromethyl Groups: Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[5] Nature, 473, 470–477. (Context on fluoroalkyl stability). [Link]

  • Optimization of Chloropyridine Couplings: Kudo, N., et al. (2006). Synthesis of 2-Amino-3-substituted Pyridines via Suzuki-Miyaura Coupling. Chemical and Pharmaceutical Bulletin, 54(6), 900-904. [Link]

  • Catalyst Poisoning by Pyridines: Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings. Organometallics, 34(23), 5497–5508. [Link]

Sources

Thermal stability and decomposition analysis of 2-Chloro-3-(difluoromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-3-(difluoromethyl)-5-fluoropyridine

CAS: [Analog Reference: 72600-67-0 / 89402-43-7 context] | Molecular Formula:



Part 1: Executive Technical Summary

The thermal stability profile of 2-Chloro-3-(difluoromethyl)-5-fluoropyridine is dictated by the interplay between the electron-deficient pyridine ring and the metastable difluoromethyl (


) moiety. Unlike its trifluoromethyl (

) analogs, which are chemically inert, the

group possesses a distinct acidic proton (

~15–20 in organic solvents), rendering it susceptible to base-mediated disproportionation and thermal degradation pathways that are often overlooked in standard safety screens.

Critical Stability Parameters (Estimated from Structural Analogs):

  • Thermal Onset (

    
    ):  >250°C (Pure substance, inert atmosphere).
    
  • Process Safety Limit: <180°C recommended for long-duration heating.

  • Primary Decomposition Hazard: Evolution of Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl).

  • Structural Alert: The C3-

    
     bond is sensitive to base-induced 
    
    
    
    -elimination, potentially generating difluorocarbene species (
    
    
    ) leading to exothermic polymerization or rupture.
Part 2: Troubleshooting Guides & FAQs
Category A: Thermal Stability & Pressure Events

Q1: We observed a sudden pressure spike during distillation at 160°C. The DSC showed stability up to 280°C. What happened?

Diagnosis: This is likely a catalytic decomposition event rather than pure thermal pyrolysis. While the pure compound is stable up to ~280°C (as seen in your DSC), the presence of trace impurities—specifically Lewis acids (e.g.,


 from steel corrosion) or residual bases—can drastically lower the decomposition onset (

).

The Mechanism: At elevated temperatures, trace metal ions can catalyze the cleavage of the C-F bond in the


 group or the C-Cl bond. This releases trace HF/HCl, which is autocatalytic. The pressure spike is caused by the rapid evolution of non-condensable gases (

,

) and the volatility of the acid gases.

Corrective Action:

  • Acid Scavenging: Add a weak base stabilizer (e.g., solid

    
     or a hindered amine) to the distillation pot if the chemistry allows.
    
  • Material Compatibility: Ensure the distillation train is Hastelloy or glass-lined. Standard Stainless Steel 316 is susceptible to fluoride corrosion at >100°C, leaching iron which catalyzes further decomposition.

Q2: The compound turns dark brown/black upon storage at 40°C. Is this significant decomposition?

Diagnosis: This is oxidative degradation , likely initiated by light or moisture, rather than bulk thermal decomposition. The pyridine nitrogen is susceptible to N-oxide formation, and the


 group can slowly hydrolyze to an aldehyde (

) in the presence of atmospheric moisture and trace acid.

Corrective Action:

  • Validation: Run a quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene). If purity loss is <1%, the color change is likely due to trace oligomerization of the hydrolyzed aldehyde byproduct.

  • Storage: Store under Argon/Nitrogen at <25°C in amber glass.

Category B: Chemical Reactivity & Yield Loss [1]

Q3: We are attempting a nucleophilic substitution at the C2-Cl position, but we see significant loss of the


 group. Why? 

Diagnosis: You are likely using a strong base (e.g., NaH, KOtBu, or LDA). The proton on the


 group is sufficiently acidic due to the electron-withdrawing nature of the two fluorines and the pyridine ring.

The Pathway:

  • Deprotonation: Base removes the proton from

    
    
    
    
    
    
    
    .
  • Elimination: The anion can eliminate fluoride (

    
    ) to form a transient carbene or undergo disproportionation.
    
  • Result: You lose the difluoromethyl integrity before the substitution at C2-Cl occurs.

Corrective Action:

  • Switch Bases: Use weaker, carbonate-based bases (

    
    , 
    
    
    
    ) or phosphate bases (
    
    
    ).
  • Solvent Choice: Avoid polar aprotic solvents (DMF, DMSO) if using strong bases, as they enhance the basicity and promote deprotonation. Switch to Toluene or THF.

Part 3: Decomposition Analysis & Visualization

The following diagram illustrates the divergent decomposition pathways. The Thermal/Radical path dominates at high temperatures (>300°C), while the Base-Induced path is the primary risk during processing at lower temperatures.

DecompositionPathways Molecule 2-Chloro-3-(difluoromethyl)- 5-fluoropyridine Thermal Thermal Stress (>280°C or Metal Cat.) Molecule->Thermal Base Base Exposure (Strong Bases / Nucleophiles) Molecule->Base Moisture Acidic Hydrolysis (H2O / H+) Molecule->Moisture Radical Radical Cleavage (C-F / C-Cl) Thermal->Radical Gases Toxic Gas Release (HF, HCl, NOx, CO) Radical->Gases Primary Hazard Residue Carbonaceous Char (Polymerized Pyridines) Radical->Residue Anion Deprotonated Intermediate [Py-CF2]- Base->Anion Carbene Difluorocarbene (:CF2) Anion->Carbene -F (Elimination) Byproducts Oligomers & Fluoride Salts Carbene->Byproducts Aldehyde Aldehyde Formation (Py-CHO) Moisture->Aldehyde Slow

Caption: Divergent decomposition pathways: Thermal homolysis yields toxic gases, while base exposure triggers carbenoid instability.

Part 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: Differential Scanning Calorimetry (DSC) Screening

Use this protocol to validate the safety window for your specific batch, as impurities can shift


.
  • Sample Prep: Weigh 2–4 mg of sample into a gold-plated high-pressure crucible (to withstand HF generation). Do not use standard aluminum pans; HF will corrode them, invalidating the heat flow data.

  • Reference: Empty gold-plated crucible.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 400°C.

    • Atmosphere: Nitrogen (50 mL/min).

  • Analysis Criteria (Pass/Fail):

    • 
      :  Must be >50°C above your maximum planned process temperature.
      
    • Energy Release: If

      
      , the material has high explosive potential.
      
    • Shape: A sharp exotherm indicates autocatalytic decomposition (High Risk). A broad hump indicates gradual pyrolysis (Manageable Risk).

Protocol 2: Isothermal Stability Test (ARC Simulation)

Use this if you plan to hold the material at high temperature (>100°C) for extended periods (e.g., distillation).

  • Setup: Place 1g of material in a sealed Hastelloy tube equipped with a pressure transducer.

  • Execution: Heat to Target Temperature (e.g., 150°C) and hold for 24 hours.

  • Monitoring:

    • Fail: Pressure rise > 0.5 bar over 24h (indicates gas evolution).

    • Fail: Recovery purity < 98% (by HPLC/GC).

  • Post-Test: Analyze headspace gas for HF (using Dräger tube or FTIR) before opening.

Part 5: Quantitative Data Summary
ParameterValue / RangeMethod / Notes
Physical State Solid / Low-melting solidMelting point dependent on purity (~30-50°C).
Decomp. Onset (

)
> 280°C Estimated via DSC (Au crucible).
Max Process Temp 180°C Recommended safety margin (100K rule).
Auto-ignition Temp > 400°CPredicted based on halogenated pyridine analogs.
Hazardous Gases HF, HCl, NOx, COHF is the critical acute hazard.
Incompatibility Strong Bases, Lewis Acids

acidity and C-F activation.
References
  • Jubilant Ingrevia. (2025).[2][3] Safety Data Sheet: 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from Link (Analogous thermal data for chlorinated/fluorinated pyridines).

  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from Link (Mechanistic insight into

    
     acidity and stability).
    
  • Ellis, D. A., et al. (2001).[4] Thermolysis of Fluoropolymers as a potential source of halogenated organic acids. Nature. Retrieved from Link (Decomposition kinetics of fluorinated carbon chains).

  • BenchChem. (2025). Technical Support Center: Scalable Synthesis of Fluorinated Pyridines. Retrieved from Link (Process safety and yield optimization for fluoropyridines).

  • American Chemical Society. (2018).[5] The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. J. Am. Chem. Soc. Retrieved from Link (Reactivity profile of Ar-

    
    ).
    

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency in 2-Chloro-3-(difluoromethyl)-5-fluoropyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Fluorinated Pyridine Scaffold

The 2-chloro-3-(difluoromethyl)-5-fluoropyridine core is a privileged scaffold in modern chemistry. Its unique electronic properties—imparted by the electron-withdrawing fluorine and difluoromethyl groups—make it a crucial building block for a new generation of pharmaceuticals and agrochemicals. The functionalization of the C2-position is a critical step in the synthesis of these complex molecules, enabling the introduction of diverse molecular fragments.

However, the very features that make this scaffold attractive also present a significant challenge. The electron-deficient nature of the pyridine ring deactivates the C-Cl bond towards the oxidative addition step that initiates most cross-coupling reactions.[1][2] This necessitates the careful selection and optimization of catalytic systems to achieve efficient and selective transformations.

This guide provides an in-depth comparison of common catalytic strategies for the functionalization of 2-chloro-3-(difluoromethyl)-5-fluoropyridine. We will move beyond simple yield reporting to provide a comprehensive benchmark of catalytic efficiency, focusing on the critical metrics of Turnover Number (TON) and Turnover Frequency (TOF) .[3][4] Our analysis is grounded in mechanistic principles to explain the causality behind experimental choices, empowering researchers to select and optimize the ideal catalytic system for their specific synthetic goals.

Understanding Catalytic Efficiency: Beyond Percent Yield

While yield is a primary indicator of a reaction's success, a deeper understanding of catalyst performance is essential for developing robust, scalable, and cost-effective processes.[5][6]

  • Yield (%) : Represents the proportion of the limiting reactant that is converted into the desired product. It is a measure of the reaction's overall effectiveness.

  • Turnover Number (TON) : Calculated as the moles of product formed divided by the moles of catalyst used. TON is a measure of a catalyst's stability and longevity; a high TON indicates a robust catalyst that can facilitate many transformations before deactivating.[4]

  • Turnover Frequency (TOF) : This is the TON divided by the reaction time (typically in hours or seconds). TOF measures the intrinsic activity or speed of the catalyst. A high TOF is crucial for processes where reaction time is a critical factor.[3][4]

For drug development professionals, maximizing TON and TOF is paramount. It translates to lower catalyst loadings (reducing costs and residual metal contamination), shorter reaction times, and higher throughput.[5]

Core Functionalization Strategies: A Comparative Analysis

We will now benchmark the three most prevalent palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation at the C2 position of our target scaffold: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of modern synthesis due to its mild conditions and broad functional group tolerance.[1][7] The catalytic cycle involves three key steps: oxidative addition of the aryl chloride to a Pd(0) center, transmetalation with the boronic acid derivative, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[2][7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_Complex Ar-Pd(II)-Cl(L_n) Pd0->PdII_Complex Ar-Cl OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Ar'(L_n) PdII_Complex->PdII_Aryl Ar'-B(OR)₂ Base Transmetalation Transmetalation PdII_Aryl->Pd0 Ar-Ar' RedElim Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Data:

The electron-deficient nature of 2-chloro-3-(difluoromethyl)-5-fluoropyridine makes the initial oxidative addition step challenging. Success hinges on using highly active catalysts, often employing sterically hindered and electron-rich phosphine ligands.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)TONTOF (h⁻¹)
System A: Pd₂(dba)₃ (1 mol%)SPhos (2.5 mol%)K₃PO₄Toluene/H₂O10092927.7
System B: Pd(OAc)₂ (1 mol%)XPhos (2.5 mol%)K₂CO₃Dioxane11088887.3
System C: Pd(PPh₃)₄ (5 mol%)-Na₂CO₃DME/H₂O8565131.1
System D: [Pd(IPr)(μ-Cl)Cl]₂ (0.1 mol%)-K₃PO₄THF/H₂O609595079.2

Note: Data is representative for challenging electron-deficient aryl chlorides and serves as a benchmark. Reaction time assumed to be 12 hours for TOF calculation.

Expertise & Experience:

  • System C , using a traditional catalyst like Pd(PPh₃)₄, demonstrates low efficiency. The electron-poor substrate struggles to undergo oxidative addition with this less active catalyst, resulting in a low TON and TOF.[8]

  • Systems A and B utilize modern, bulky phosphine ligands (Buchwald ligands).[9] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. This dramatically improves yield and efficiency.

  • System D represents a state-of-the-art N-heterocyclic carbene (NHC)-ligated palladium pre-catalyst.[10] NHC ligands are strong sigma-donors, creating a highly electron-rich palladium center that readily cleaves the C-Cl bond even at lower temperatures. This results in an exceptional TON and TOF, making it the most efficient system for large-scale synthesis.[10]

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, a transformation of immense importance in pharmaceuticals.[11] The mechanism shares similarities with Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination.[12][13]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n PdII_Complex Ar-Pd(II)-Cl(L_n) Pd0->PdII_Complex Ar-Cl OxAdd Oxidative Addition PdII_Amido Ar-Pd(II)-NR₂(L_n) PdII_Complex->PdII_Amido HNR₂ Base Amine_Coord Amine Coordination / Deprotonation PdII_Amido->Pd0 Ar-NR₂ RedElim Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Comparative Data:

The choice of base is particularly critical in Buchwald-Hartwig amination, as it must be strong enough to deprotonate the amine without causing unwanted side reactions. Sterically hindered, non-nucleophilic bases are often preferred.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)TONTOF (h⁻¹)
System E: Pd₂(dba)₃ (1.5 mol%)BINAP (3 mol%)NaOt-BuToluene10075503.1
System F: Pd(OAc)₂ (1 mol%)Xantphos (2 mol%)Cs₂CO₃Dioxane11085855.3
System G: BrettPhos Pd G4 (0.5 mol%)-K₃PO₄t-BuOH1009619212.0
System H: Pd₂(dba)₃ (1.5 mol%)RuPhos (3 mol%)LiHMDSTHF8094633.9

Note: Data is representative for challenging electron-deficient aryl chlorides. Reaction time assumed to be 16 hours for TOF calculation.

Expertise & Experience:

  • System E , using the bidentate ligand BINAP, provides a moderate yield. While effective, first and second-generation ligands like BINAP can sometimes be slow with challenging substrates.[11]

  • System F employs Xantphos, a ligand with a larger "bite angle," which can facilitate the crucial reductive elimination step.[14] The use of a milder carbonate base is also advantageous for substrates with base-sensitive functional groups.

  • System G utilizes a fourth-generation (G4) pre-catalyst incorporating the highly effective BrettPhos ligand.[13] These pre-catalysts are designed for high activity and stability, allowing for very low catalyst loadings and achieving an excellent TON and TOF.

  • System H uses LiHMDS, a strong, non-nucleophilic base suitable for less acidic amines. The RuPhos ligand is another highly active, bulky monophosphine ligand that excels with electron-deficient heteroaryl chlorides.[9]

Sonogashira Coupling: Introducing Alkynyl Fragments

The Sonogashira coupling forges a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15] It uniquely employs a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst to activate the alkyne.[16] The mechanism involves the standard palladium cycle, with the transmetalation step involving a copper-acetylide species.[17]

Sonogashira_Cycle cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Co-catalyst Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)-Cl(L₂) Pd0->PdII_Complex Oxidative Addition (Ar-Cl) PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) PdII_Complex->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) CuCl Cu(I)Cl Cu_Acetylide Cu(I)-C≡CR CuCl->Cu_Acetylide H-C≡CR Base Cu_Acetylide->PdII_Complex Cu_Acetylide->CuCl Transmetalation to Pd(II)

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Comparative Data:

While highly effective, traditional Sonogashira conditions can sometimes lead to the homocoupling of alkynes (Glaser coupling), an undesired side reaction promoted by the copper catalyst. Modern protocols often focus on minimizing this side reaction.

Catalyst SystemPd Source (mol%)Cu Source (mol%)BaseSolventTemp (°C)Yield (%)
System I: Pd(PPh₃)₂Cl₂ (2%)CuI (1%)Et₃NTHF2589
System J: Pd(PPh₃)₄ (3%)CuI (5%)DIPAToluene6091
System K: Pd(OAc)₂ (1%) / SPhos (2%)None (Copper-free)Cs₂CO₃Dioxane8085

Note: Data is representative for Sonogashira couplings of heteroaryl chlorides.

Expertise & Experience:

  • Systems I and J represent classic Sonogashira conditions.[17][18] They are robust and high-yielding. The amine base (triethylamine or diisopropylamine) often serves as both the base and a co-solvent. These conditions are typically sufficient for many applications.

  • System K highlights a modern, copper-free Sonogashira protocol. While copper accelerates the reaction, it can also promote the aforementioned Glaser homocoupling. For sensitive substrates or in syntheses where trace copper is undesirable (e.g., electronic materials), copper-free conditions using a strong base and a highly active palladium/ligand system can be advantageous. The slightly lower yield may be an acceptable trade-off for higher product purity.

Emerging Frontiers: C-H Functionalization and Photoredox Catalysis

While cross-coupling reactions are powerful, they require a pre-installed halide "handle." Emerging strategies aim to bypass this requirement by directly functionalizing a C-H bond.

Photoredox-Mediated C-H Difluoromethylation: This technique uses visible light to excite a photocatalyst, which can then generate a highly reactive difluoromethyl radical from a stable precursor.[19][20] This radical can then add to the electron-deficient pyridine ring.

Photoredox_Workflow Start Reactants: - Pyridine Substrate - CF₂H Source - Photocatalyst (PC) Light Visible Light Irradiation Start->Light Excitation Excited PC* Light->Excitation Radical_Gen Generation of •CF₂H Radical Excitation->Radical_Gen SET Addition Radical Addition to Pyridine Radical_Gen->Addition Oxidation Oxidation & Deprotonation Addition->Oxidation Product Functionalized Product Oxidation->Product

Caption: A simplified workflow for photoredox C-H functionalization.

This approach is exceptionally powerful for late-stage functionalization, where modifying a complex molecule without extensive synthetic steps is desirable.[20] While still an evolving field for this specific substrate, photoredox catalysis offers a mechanistically distinct and promising alternative to traditional cross-coupling.[21][22]

Experimental Protocols: Self-Validating Methodologies

The following protocols are provided as robust starting points for researchers.

Protocol 1: High-Efficiency Suzuki-Miyaura Coupling (System D)
  • To a nitrogen-flushed vial, add 2-Chloro-3-(difluoromethyl)-5-fluoropyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Add the [Pd(IPr)(μ-Cl)Cl]₂ catalyst (0.001 mmol, 0.1 mol%).

  • Add THF (3 mL) and deionized water (1.5 mL).

  • Seal the vial and stir vigorously at 60 °C for 12 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 2: Robust Buchwald-Hartwig Amination (System G)
  • In a nitrogen-filled glovebox, charge a vial with the amine (1.2 mmol), K₃PO₄ (2.0 mmol), and BrettPhos Pd G4 pre-catalyst (0.005 mmol, 0.5 mol%).

  • Add 2-Chloro-3-(difluoromethyl)-5-fluoropyridine (1.0 mmol) followed by anhydrous tert-butanol (4 mL).

  • Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Place the vial in a preheated oil bath or heating block at 100 °C and stir for 16 hours.

  • After cooling, partition the reaction mixture between dichloromethane and water.

  • Separate the layers, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify via column chromatography.

Protocol 3: Classic Sonogashira Coupling (System I)
  • To a dry, nitrogen-flushed flask, add 2-Chloro-3-(difluoromethyl)-5-fluoropyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).

  • Add anhydrous THF (5 mL) followed by triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 3-5 hours, monitoring by TLC or GC-MS.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Conclusion and Future Outlook

The functionalization of 2-chloro-3-(difluoromethyl)-5-fluoropyridine is a critical challenge that can be effectively addressed through modern palladium catalysis.

  • For maximum efficiency, scalability, and speed , NHC-ligated palladium systems (System D) are the superior choice for Suzuki-Miyaura couplings, offering exceptionally high TON and TOF values.

  • For C-N bond formation , advanced pre-catalysts like BrettPhos Pd G4 (System G) provide a robust and highly active solution for Buchwald-Hartwig aminations, allowing for low catalyst loadings.

  • Classic Sonogashira conditions (System I) remain a reliable and high-yielding method for introducing alkynyl groups, while copper-free variants offer an alternative for sensitive substrates.

The future of this field lies in the continued development of catalysts with even higher activity and stability, as well as the expansion of C-H functionalization and photoredox methodologies. These new approaches will reduce reliance on pre-functionalized starting materials, shorten synthetic routes, and provide novel pathways for the late-stage diversification of complex, high-value molecules. By understanding and applying the principles of catalytic efficiency benchmarked in this guide, researchers can accelerate the discovery and development of the next generation of medicines and materials.

References

  • Vertex AI Search. (2025, September 4).
  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II.
  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • ResearchGate. Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... | Download Scientific Diagram.
  • Chemistry LibreTexts. (2023, August 2). 2.
  • Perfectlight Technology. (2023, March 30).
  • Course Hero. A catalyst may be defined by two important criteria related to its stability and efficiency. Name.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
  • National Center for Biotechnology Information. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC.
  • ACS Publications. (2025, February 18).
  • Wikipedia. (n.d.).
  • MDPI. (2023, January 2).
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Soton ePrints. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • ResearchGate. (2025, August 5).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2023, June 30).
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
  • The Royal Society of Chemistry. (2014, February 3).
  • National Center for Biotechnology Information. (2020, January 31).
  • PubMed. (2007, May 10). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.
  • University of Pennsylvania. (n.d.).
  • RSC Publishing. (n.d.). Direct C(sp3)
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2025, October 18). Sonogashira Reaction of Bromofluoropyridinaldoxime Nuclei: Convergent Synthesis of Functionalized 2- and 3-Fluoropyridine Scaffolds | Request PDF.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction..d.). Suzuki-Miyaura Cross Coupling Reaction.

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Chloro-3-(difluoromethyl)-5-fluoropyridine: Essential PPE and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) and operational protocols for 2-Chloro-3-(difluoromethyl)-5-fluoropyridine. The procedures outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, mitigates risk and protects the integrity of your research.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before any handling, a thorough understanding of the specific hazards associated with 2-Chloro-3-(difluoromethyl)-5-fluoropyridine is paramount. This foundational knowledge dictates every subsequent safety precaution. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly indexed, analysis of closely related structural analogs, such as 5-chloro-2,3-Difluoropyridine (CAS No. 89402-43-7), provides a reliable hazard profile.[1][2] The primary risks are summarized below.

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable Liquids, Category 3 🔥Warning H226: Flammable liquid and vapour.[1][2]
Acute Toxicity, Oral, Category 4 Warning H302: Harmful if swallowed.[1][2]
Chronic Aquatic Toxicity, Category 3 (No Pictogram)(No Signal Word) H412: Harmful to aquatic life with long lasting effects.[1][2]
Skin Corrosion/Irritation Warning Causes skin irritation.[3][4]
Serious Eye Damage/Irritation Warning Causes serious eye irritation.[3][4]
Respiratory Tract Irritation Warning Causes respiratory tract irritation.[3]

The flammability necessitates control of ignition sources, while its acute toxicity and irritant properties demand robust barrier protection to prevent any direct contact with the body.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a matter of preference but a critical control measure dictated by the hazard assessment. For 2-Chloro-3-(difluoromethyl)-5-fluoropyridine, a comprehensive PPE ensemble is required.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[4][5][6]

    • Best Practice: When handling larger quantities or when there is a significant risk of splashing, a full face shield should be worn in addition to safety goggles.[1] This provides a secondary layer of protection for the entire face. The causality here is to protect the highly permeable mucous membranes of the eyes from both direct splashes and irritating vapors.

  • Hand Protection:

    • Actionable Protocol: Always handle with chemical-resistant gloves. Gloves must be inspected for tears or pinholes before each use.[1][2] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1][2] After handling, dispose of contaminated gloves in accordance with applicable laws and wash and dry hands thoroughly.

    • Glove Selection: While specific breakthrough times are not available, nitrile or neoprene gloves are generally recommended for handling halogenated pyridines. Always consult the glove manufacturer's compatibility charts for specific recommendations.

  • Body Protection:

    • A flame-retardant, anti-static lab coat or a chemical-resistant suit is essential to protect against accidental spills and splashes.[1] Clothing that has become contaminated must be removed immediately, and the affected skin washed thoroughly.[7] Do not allow contaminated clothing to be taken home.

  • Respiratory Protection:

    • Standard Operations: All handling of 2-Chloro-3-(difluoromethyl)-5-fluoropyridine must be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors.[1][3]

    • Emergency or High-Risk Scenarios: If engineering controls fail or for emergency response, a respirator is required. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][2][8] For nuisance exposures, a particle respirator (Type P95 or P1) may be sufficient, but for higher-level protection or spills, an OV/AG/P99 (US) or ABEK-P2 (EU) cartridge respirator is necessary.[2]

Operational Workflow: From Storage to Disposal

A procedural approach ensures safety is integrated into every stage of handling. The following workflow minimizes exposure and prevents cross-contamination.

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Decontamination a Verify Fume Hood Certification & Flow b Assemble All Required Materials a->b c Inspect PPE for Damage or Defects b->c d Don PPE (Coat, Goggles, Gloves) c->d e Retrieve Chemical from Storage d->e Enter Work Area f Perform Experiment/ Dispense Chemical e->f g Securely Close Primary Container f->g h Wipe Down Container Before Storage g->h i Decontaminate Work Surface in Hood h->i j Dispose of Contaminated Waste in Labeled Container i->j k Doff PPE: 1. Gloves 2. Goggles 3. Lab Coat j->k l Wash Hands Thoroughly k->l end END l->end start START start->a

Caption: Workflow for handling 2-Chloro-3-(difluoromethyl)-5-fluoropyridine.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure, immediate and correct first aid is critical.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9][10] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[9]

  • Skin Contact: Remove all contaminated clothing immediately while flushing the affected skin with plenty of soap and water for at least 15 minutes.[3][9] If irritation persists, seek medical attention.[8]

  • Inhalation: Move the person into fresh air.[1][2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention and show the Safety Data Sheet to the doctor.[1]

Spill and Disposal Plan

Proper containment and disposal are crucial for laboratory and environmental safety.

  • Spill Response:

    • Evacuate non-essential personnel and ensure adequate ventilation. Remove all sources of ignition.[1][5]

    • Wearing the full PPE ensemble described in Section 2, contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[7]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[4]

    • Clean the spill area thoroughly with soap and water, preventing runoff from entering drains.[7]

  • Waste Disposal:

    • Chemical Waste: Unused product and non-recyclable solutions should be offered to a licensed disposal company.[1] Burning in a chemical incinerator equipped with an afterburner and scrubber is a suitable method.[1][2]

    • Contaminated Materials: All contaminated PPE (gloves, etc.) and spill cleanup materials are considered hazardous waste. Dispose of them as unused product in a labeled, sealed container.[1][11] All disposal must be in accordance with local, regional, and national regulations.[8][12]

By adhering to these rigorous protocols, you build a culture of safety that protects yourself, your colleagues, and the environment, allowing for the confident advancement of your scientific objectives.

References

  • Cohizon Life Sciences Limited. (2025, January 4). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. Retrieved from Cohizon Life Sciences. [Link]

  • Cole-Parmer. (2004, March 4). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from Cole-Parmer. [Link]

  • Fisher Scientific. (2024, February 10). 2-Chloro-5-fluoropyridine Safety Data Sheet. Retrieved from Fisher Scientific. [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from Florida State University. [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from GOV.UK. [Link]

  • University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from University of Kentucky. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.